Piperidine-1-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
piperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKRMXAWABTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298659 | |
| Record name | 1-Piperidinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4108-90-1 | |
| Record name | 1-Piperidinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Piperidine-1-sulfonamide chemical structure and IUPAC name
This guide provides a comprehensive overview of Piperidine-1-sulfonamide, detailing its chemical structure, IUPAC name, physicochemical properties, and a general synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Nomenclature
This compound is a chemical compound featuring a piperidine ring linked to a sulfonamide group. The sulfonamide group is attached to the nitrogen atom of the piperidine ring.
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IUPAC Name: this compound[1]
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Molecular Formula: C₅H₁₂N₂O₂S[1]
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CAS Number: 4108-90-1[1]
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Synonyms: 1-Piperidinesulfonamide, 1-Sulfamoylpiperidine[1]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 164.23 g/mol | [1] |
| XLogP3-AA | -0.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 164.06194880 Da | [1] |
| Topological Polar Surface Area | 71.8 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 188 | [1] |
Experimental Protocols: General Synthesis
The synthesis of this compound can be achieved through the reaction of piperidine with a suitable sulfamoylating agent. A general protocol, adapted from similar sulfonamide syntheses, is outlined below.[2]
Objective: To synthesize this compound.
Materials:
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Piperidine
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Sulfamoyl chloride (or a related sulfamoylating agent)
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Anhydrous dichloromethane (DCM) as solvent
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Triethylamine (TEA) as a base
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Diluted hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve piperidine (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution.
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Addition of Sulfamoylating Agent: Cool the mixture in an ice bath. Slowly add a solution of sulfamoyl chloride (1 equivalent) in anhydrous dichloromethane to the flask with stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Generalized synthesis workflow for this compound.
Applications in Research and Development
Piperidine and sulfonamide moieties are important pharmacophores in medicinal chemistry.[3] The piperidine ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs.[3] Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial properties.[3] The combination of these two groups in this compound and its derivatives makes them interesting candidates for drug discovery programs, particularly in the development of new therapeutic agents.[4] Research has explored derivatives of piperidine sulfonamides for various applications, including their potential as antibacterial and anti-diabetic agents.[3][4]
References
- 1. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Piperidine-1-sulfonamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperidine-1-sulfonamide, a heterocyclic amine, and the broader class of piperidine-containing sulfonamides. This document consolidates essential chemical data, outlines experimental protocols for synthesis and analysis, and explores the significant biological activities of these compounds, making it an essential resource for professionals in drug discovery and development.
Core Molecular Data
This compound is a well-defined chemical entity with the following key identifiers and properties. This data is crucial for accurate experimental design and computational modeling.
| Identifier | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₂S | [1] |
| Molecular Weight | 164.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4108-90-1 | [1] |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)N | |
| InChI Key | FLKRMXAWABTWSH-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of piperidine-sulfonamide derivatives typically involves the reaction of a piperidine-containing molecule with a sulfonyl chloride in the presence of a base. This general approach can be adapted to produce a wide array of derivatives for structure-activity relationship (SAR) studies.
General Synthesis of Piperidine-Sulfonamide Derivatives
A common and effective method for the synthesis of sulfonamide derivatives incorporating a piperidine moiety involves the reaction of a piperidine precursor with a suitable sulfonyl chloride.[2][3]
Reaction:
Piperidine Derivative + Sulfonyl Chloride --(Base)--> Piperidine-Sulfonamide Derivative
Experimental Protocol:
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Dissolution: Dissolve the piperidine-containing starting material (1 equivalent) in an appropriate aprotic solvent, such as dichloromethane, under inert atmosphere.
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Addition of Sulfonyl Chloride: To this solution, add the desired sulfonyl chloride (1 equivalent).
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Base Addition: Introduce a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the reaction mixture to scavenge the HCl byproduct.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[3]
Analytical Characterization
The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity. These methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
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Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to assess the purity of the final compound.[4][5]
Biological Activity and Therapeutic Potential
The piperidine ring is a prevalent structural motif in many FDA-approved drugs, and its incorporation into sulfonamide scaffolds has yielded compounds with a wide range of biological activities.[6] Sulfonamides, as a class, are well-known for their antimicrobial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[6][7]
The biological significance of piperidine-sulfonamide derivatives extends beyond antibacterial action, with studies reporting potential applications in several therapeutic areas:
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Antiviral Agents: Certain sulfonamide derivatives containing heterocyclic moieties have demonstrated antiviral properties.[2]
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Anti-diabetic Agents: Inhibition of dipeptidyl peptidase-IV (DPP-IV) has been identified as a promising approach for the treatment of type 2 diabetes, and piperidine-sulfonamide derivatives have shown potent inhibitory activity against this enzyme.[8]
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Antitumor Agents: Some sulfonamide analogues have been investigated as potent and orally active antitumor agents.[9]
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Bactericides for Plant Diseases: Novel sulfonamide derivatives with a piperidine moiety have been developed as bactericides to manage plant bacterial diseases, showing excellent in vitro antibacterial potency against pathogens like Xanthomonas oryzae.[6][7][10]
Mechanism of Action: Folate Synthesis Inhibition
A primary mechanism of action for the antibacterial effects of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and repair in bacteria. By blocking this pathway, sulfonamides impede bacterial growth and replication.
Caption: Competitive inhibition of dihydropteroate synthase by piperidine-sulfonamides.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them attractive candidates for further investigation. This guide provides a foundational understanding for researchers aiming to explore and exploit the therapeutic potential of these promising molecules.
References
- 1. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Synthesis of Piperidine-1-sulfonamide Starting Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine-1-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to engage in key biological interactions. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound and its derivatives, intended to serve as a practical resource for researchers in drug discovery and development. This document details common synthetic routes, presents quantitative data in accessible tables, provides explicit experimental protocols, and visualizes key reaction pathways.
Core Synthetic Strategies
The synthesis of piperidine-1-sulfonamides generally involves the reaction of a piperidine derivative with a suitable sulfonylating agent. The choice of starting materials and reaction conditions can be tailored to introduce a variety of substituents on both the piperidine ring and the sulfonamide nitrogen, allowing for extensive structure-activity relationship (SAR) studies. Key synthetic approaches include the direct N-sulfonylation of piperidine, the use of protected piperidine intermediates, and multi-step sequences for the preparation of more complex analogues.
Direct N-Sulfonylation of Piperidine
The most straightforward method for the synthesis of this compound involves the direct reaction of piperidine with a sulfonyl chloride in the presence of a base. This method is often employed for the preparation of N-aryl or N-alkylsulfonylpiperidines.
A general representation of this reaction is the coupling of a secondary amine, such as piperidine or its derivatives, with a sulfonyl chloride. For instance, novel sulfonamide derivatives have been synthesized by reacting 1-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine) with various sulfonyl chlorides in dichloromethane to yield the corresponding N-sulfonylated products.[1]
Synthesis via Protected Piperidine Intermediates
To achieve regioselectivity and introduce functionality at other positions of the piperidine ring, the use of protecting groups is a common and effective strategy. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability and ease of removal under acidic conditions.[2] N-Boc-piperidine derivatives, such as N-Boc-piperidine-3-carboxylic acid and 4-amino-1-Boc-piperidine, serve as versatile starting materials.[3][4]
The synthesis of N-Boc-piperazine, a related heterocyclic starting material, can be achieved through several routes, including the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) or a multi-step synthesis starting from diethanolamine.[2][5] These methods can be adapted for the synthesis of N-Boc-piperidine.
For example, a series of novel sulfonamides were derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid through amide coupling with substituted sulfonyl chlorides.[4] Similarly, various sulfonamide derivatives were prepared starting from 4-amino-1-Boc-piperidine, which was reacted with different sulfonyl chlorides, followed by deprotection and further functionalization.[3]
Tabulated Quantitative Data
The following tables summarize quantitative data for the synthesis of representative this compound derivatives, providing a comparative overview of different synthetic approaches.
| Entry | Piperidine Starting Material | Sulfonylating Agent | Product | Yield (%) | Reference |
| 1 | 1-(2,3,4-trimethoxybenzyl)piperazine | Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | - | [1] |
| 2 | 1-(2,3,4-trimethoxybenzyl)piperazine | Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 95 | [1] |
| 3 | 4-Amino-1-Boc-piperidine | 2-(Trifluoromethyl)benzenesulfonyl chloride | Intermediate for further synthesis | - | [3] |
| 4 | Ethyl piperidine-4-carboxylate | 4-Sulfamoylbenzoyl chloride (generated in situ) | Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | 77 | [6] |
| 5 | (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid | - (coupled with an amine) | (S)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(tert-butoxycarbonyl)piperidine-2-carboxamide | - | [7] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic transformations described in the literature.
General Procedure for the N-Sulfonylation of a Substituted Piperazine[1]
To a solution of the substituted piperazine (1 mmol) in dichloromethane, the corresponding sulfonyl chloride (1 mmol) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired sulfonamide derivative.
Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate[6]
A mixture of 4-(aminosulfonyl)benzoic acid (20 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (22 mmol), and 1-hydroxybenzotriazole (HOBt) (20 mmol) is dissolved in anhydrous acetonitrile (100 mL). The resulting mixture is stirred at room temperature for 30 minutes. Ethyl isonipecotate (20 mmol) is then added, and the mixture is stirred for an additional 12 hours at room temperature. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate (30 mL). The organic layer is washed sequentially with water (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), 10% aqueous citric acid (2 x 10 mL), and brine (2 x 10 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is triturated with isopropyl ether to yield the solid product, which is collected by filtration.
Synthesis of N-Substituted Piperidine-1-sulfonamides via Deprotection and Sulfonylation[3]
A common multi-step synthesis involves the initial reaction of a Boc-protected piperidine derivative with a sulfonyl chloride. The Boc group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, which can then be further functionalized. For the final sulfonylation step, the deprotected piperidine intermediate is reacted with a different sulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for preparing this compound starting materials.
Caption: Direct synthesis of this compound.
Caption: Multi-step synthesis using a protected piperidine.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Piperidine-1-sulfonamide Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of piperidine-1-sulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This document details experimental protocols, quantitative biological data, and key signaling pathways involved in their therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a multi-step process involving the coupling of a piperidine precursor with a suitable sulfonyl chloride. The following is a generalized synthetic protocol based on established literature.
General Synthetic Protocol
A common synthetic route involves the reaction of a substituted piperidine with an arylsulfonyl chloride in the presence of a base. For instance, the synthesis of N-(aryl)-piperidine-1-sulfonamide can be achieved by reacting piperidine with a substituted arylsulfonyl chloride.
A more specific example involves the synthesis of sulfonyl piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid. This multi-step synthesis includes:
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Amide Coupling: N-Boc-piperidine-3-carboxylic acid is coupled with an appropriate amine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).
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Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed using an acid, typically 4N HCl in dioxane.
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Sulfonylation: The deprotected piperidine derivative is then reacted with a substituted sulfonyl chloride in the presence of a base to yield the final this compound derivative.
Experimental Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the induction of cell cycle arrest and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound and related derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Value | Reference |
| Sulfonamide-functionalized pyridine carbothioamides | Compound 3 | A549 (Lung) | IC50 | 1.2 µM | [1] |
| MCF-7 (Breast) | IC50 | 2.5 µM | [1] | ||
| PC-3 (Prostate) | IC50 | 1.8 µM | [1] | ||
| Compound 5 | A549 (Lung) | IC50 | 2.1 µM | [1] | |
| MCF-7 (Breast) | IC50 | 3.8 µM | [1] | ||
| PC-3 (Prostate) | IC50 | 2.9 µM | [1] | ||
| N-(4-(benzyloxy)phenyl)this compound | LT16 | LNCaP (Prostate) | IC50 | < 1 µM | [2] |
| Sulfonamide Chalcone | SSC185 | SW-620 (Colorectal) | IC50 | Concentration-dependent | [3] |
Experimental Protocols for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathways in Anticancer Activity
Certain piperidine derivatives induce G1 phase cell cycle arrest by activating Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response.
Caption: Piperidine derivatives can induce G1 cell cycle arrest through the ROS/ATR/Chk1 pathway.
Antimicrobial Activity
This compound derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity of selected this compound derivatives.
| Compound Class | Derivative Example | Microorganism | Activity Metric | Value | Reference |
| Sulfonyl Piperidine Carboxamides | Compound 9a | Staphylococcus aureus | MIC | 62.5 µg/mL | [4] |
| Bacillus subtilis | MIC | 125 µg/mL | [4] | ||
| Escherichia coli | MIC | 250 µg/mL | [4] | ||
| Candida albicans | MIC | 125 µg/mL | [4] | ||
| Piperidine-based 1,2,3-triazolylacetamides | pta1 | Candida auris | MIC | 0.24 - 0.97 µg/mL | [5] |
| pta2 | Candida auris | MIC | 0.24 - 0.97 µg/mL | [5] | |
| pta3 | Candida auris | MIC | 0.24 - 0.97 µg/mL | [5] |
Experimental Protocol for Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
This compound derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of piperidine-based compounds.
| Compound Class | Derivative Example | Assay | Activity Metric | Value | Reference |
| Phenylpiperidine derivatives | 4-piperidino-beta-methylphenethylamine | Rat Paw Carrageenan Test | % Inhibition | Comparable to phenylbutazone | [6] |
| Piperidine-substituted triazines | Compound 5c | TNF-α Inhibition | % Inhibition | ~70% at 10 µM | [1] |
| IL-6 Inhibition | % Inhibition | ~80% at 10 µM | [1] |
Experimental Protocol for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Dosing: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally to rats.
-
Induction of Edema: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways in Anti-inflammatory Activity
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses. Piperidine-based inhibitors can block this pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of the p38 MAPK pathway by piperidine-based inhibitors reduces pro-inflammatory cytokine production.
Conclusion
This compound derivatives represent a versatile scaffold in medicinal chemistry with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance these promising compounds into clinical applications.
References
- 1. jocpr.com [jocpr.com]
- 2. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)this compound Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Synthetic Sulfonamide Chalcone Induced Cell Cycle Arrest and Cell Death in Colorectal Adenocarcinoma Metastatic Cells (SW-620) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential antiinflammatory compounds. 1. Antiinflammatory phenylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperidine-1-sulfonamide: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its favorable physicochemical properties and synthetic tractability have cemented its status as a privileged scaffold in medicinal chemistry. When functionalized with a sulfonamide group at the 1-position, the resulting piperidine-1-sulfonamide core offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an attractive starting point for the design of potent and selective enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery, detailing its synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its biological activity.
Synthesis of the this compound Scaffold
The fundamental approach to synthesizing this compound derivatives involves the reaction of piperidine or a substituted piperidine with a suitable sulfonyl chloride in the presence of a base. This straightforward nucleophilic substitution reaction is versatile and allows for the introduction of a wide variety of substituents on both the piperidine ring and the sulfonyl group.
A general synthetic strategy involves the coupling of a sulfonyl chloride with 4-(piperidin-1-yl)aniline.[3] More complex derivatives can be achieved through multi-step syntheses. For instance, novel sulfonamide derivatives featuring a 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine core have been synthesized by reacting trimetazidine with the corresponding sulfonyl chloride in dichloromethane, followed by the addition of triethylamine.[4] Similarly, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were prepared by coupling 4-sulfamoylbenzoic acid with ethyl piperidine-4-carboxylate, followed by reaction with hydrazine and subsequent treatment with various isocyanates or isothiocyanates.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been successfully employed in the development of a diverse range of therapeutic agents. The following sections highlight its application in targeting key enzymes and receptors, supported by quantitative data and SAR insights.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[5] Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[6] this compound derivatives have emerged as potent inhibitors of several human carbonic anhydrase (hCA) isoforms.
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been shown to inhibit hCA I, II, IX, and XII at nanomolar concentrations.[1] For instance, certain benzenesulfonamido carboxamides within this series were identified as the most potent inhibitors.[1] Docking studies have suggested that the selectivity of these compounds towards tumor-associated hCA isoforms is due to favorable interactions within the active sites of hCA IX and XII.[1]
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II |
| 6 | hCA IX | 0.9 | ~8-fold | ~4-fold |
| 11 | hCA XII | 2.7 | ~17-fold | ~13-fold |
| 13 | hCA XII | 6.7 | ~13-fold | ~6-fold |
| 16 | hCA IX | 0.8 | - | - |
| 20 | hCA IX | 0.9 | - | - |
Table 1: Inhibitory activity and selectivity of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides against human carbonic anhydrase isoforms.[1]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose levels.[7] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[8] Sulfonamide derivatives of piperidine have been designed and synthesized as potent DPP-IV inhibitors.[8][9] One of the most potent compounds in a reported series, compound 9a , exhibited an IC₅₀ of 41.17 nM.[8][9] Structure-activity relationship studies on 1,4-bis(phenylsulfonyl) piperazine derivatives indicated that electron-withdrawing groups, such as chlorine, on the phenyl ring enhance inhibitory activity compared to electron-donating groups like methyl.[7]
| Compound Series | Target | IC₅₀ Range | Key SAR Findings |
| Sulfonamide derivatives of pyrrolidine and piperidine | DPP-IV | 41.17 nM (for most potent) | Specific structural details of the most potent compounds are crucial for activity.[8][9] |
| 1,4-bis(phenylsulfonyl) piperazine derivatives | DPP-IV | 11.2 to 22.6 % inhibition at 100 µmol L⁻¹ | Electron-withdrawing groups (e.g., Cl) improve activity over electron-donating groups (e.g., CH₃). Meta-substitution is disfavored.[7] |
Table 2: Inhibitory activity of piperidine-sulfonamide derivatives against DPP-IV.
Antibacterial Agents
The sulfonamide moiety is a well-established pharmacophore in antibacterial drug discovery, primarily acting by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway.[1] Novel sulfonamide derivatives containing a piperidine moiety have been developed as potent bactericides against plant bacterial diseases.[1] For example, molecule C₄ exhibited an outstanding inhibitory activity toward Xanthomonas oryzae pv. oryzae (Xoo) with an EC₅₀ value of 2.02 µg/mL, significantly better than commercial agents.[1] Biochemical assays confirmed that this compound targets DHPS and also damages the bacterial cell membrane.[1]
| Compound | Target Pathogen | EC₅₀ (µg/mL) |
| A₁₀ (2-CF₃) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.65 |
| A₈ (3-Br) | Xanthomonas axonopodis pv. citri (Xac) | 4.74 |
| A₁₃ (2,4-diCl) | Xanthomonas oryzae pv. oryzae (Xoo) | 6.84 |
| C₄ | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |
Table 3: In vitro antibacterial activities of selected sulfonamide derivatives containing a piperidine moiety.[1]
Androgen Receptor (AR) Antagonists
Point mutations in the androgen receptor are a significant cause of resistance in prostate cancer therapy. A novel AR antagonist, LT16 , which incorporates an N-(4-(benzyloxy)phenyl)this compound scaffold, has been developed. This compound effectively antagonizes clinical AR mutations and suppresses the proliferation of castration- and enzalutamide-resistant prostate cancer cells. Mechanistically, LT16 disrupts AR nuclear translocation, hinders AR homodimerization, and suppresses the transcription of AR-regulated genes.
HIV-1 Protease Inhibitors
HIV-1 protease is a critical enzyme for viral maturation, and its inhibition is a cornerstone of antiretroviral therapy. A series of potent HIV-1 protease inhibitors containing diverse piperidine analogues as P2-ligands and 4-substituted phenylsulfonamides as P2'-ligands have been designed. One of the most potent compounds, 22a , exhibited an IC₅₀ of 3.61 nM against the HIV-1 protease.[10]
| Compound | Target | IC₅₀ (nM) |
| 22a | HIV-1 Protease | 3.61 |
Table 4: Inhibitory activity of a piperidine-sulfonamide derivative against HIV-1 Protease.[10]
Focal Adhesion Kinase (FAK) Inhibitors
Focal adhesion kinase is a non-receptor tyrosine kinase involved in cell adhesion and migration, and its overexpression is linked to cancer progression. Sulfonamide-substituted diphenylpyrimidines have been synthesized as FAK inhibitors. Many of these compounds displayed IC₅₀ values of less than 100 nM against the FAK enzyme and effectively inhibited various cancer cell lines.
| Compound Series | Target | IC₅₀ Range (Enzyme) | IC₅₀ Range (Cell lines) |
| Sulfonamide-substituted diphenylpyrimidines | FAK | < 100 nM | < 10 µM |
Table 5: Inhibitory activity of sulfonamide-substituted diphenylpyrimidines against FAK.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which this compound derivatives exert their effects is crucial for understanding their mechanism of action and for guiding further drug development efforts.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Database [bdb99.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Piperidine Ring: A Privileged Scaffold in Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the landscape of medicinal chemistry. Its remarkable prevalence in a wide array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted biological importance of the piperidine moiety in drug design and development. It explores its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Physicochemical Advantage of the Piperidine Moiety
The enduring success of the piperidine ring in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][2]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[3] This balance is crucial for a drug's ability to traverse biological membranes to reach its target, while also maintaining sufficient aqueous solubility for formulation and distribution in the body.[2][4] The lipophilicity can be fine-tuned through substitution on the ring.[5]
-
Metabolic Stability: The piperidine scaffold is relatively metabolically stable.[2][6] However, the positions adjacent to the nitrogen atom can be susceptible to metabolism by cytochrome P450 enzymes.[7][8] Medicinal chemists often employ strategies such as introducing blocking groups or using spirocyclic systems to enhance metabolic stability.[2][5]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
Therapeutic Applications of Piperidine-Containing Pharmaceuticals
The versatility of the piperidine scaffold is reflected in its presence in drugs across a wide range of therapeutic areas. Piperidine derivatives are prominent in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer, and antimicrobial agents.[2][9][10]
Central Nervous System Disorders
Many drugs targeting the central nervous system incorporate piperidine rings.[11] This is due in part to the ability of the piperidine moiety to interact with various receptors and transporters in the brain. Examples include:
-
Antipsychotics: Drugs like Haloperidol and Risperidone feature a piperidine ring that is crucial for their interaction with dopamine and serotonin receptors.[4][12]
-
Opioid Analgesics: The piperidine core is a key structural feature of potent analgesics like Fentanyl and Meperidine.
-
ADHD Medications: Methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD), contains a piperidine ring.[12]
-
Alzheimer's Disease: Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, incorporates a piperidine moiety.[13][14]
Oncology
Piperidine-containing compounds have emerged as a significant class of anticancer agents, targeting various aspects of cancer cell biology.[15][16] They have been shown to induce apoptosis, inhibit cell migration, and cause cell cycle arrest.[15][17][18]
Several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, and PI3K/Akt, are regulated by piperidine-containing phytochemicals.[15][16]
-
PARP Inhibitors: A notable recent development is the creation of potent Poly(ADP-ribose) polymerase (PARP) inhibitors based on the piperidine scaffold.[17][19] These drugs have shown significant efficacy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[1]
-
Kinase Inhibitors: Many kinase inhibitors developed for cancer therapy incorporate the piperidine ring to achieve high potency and selectivity.
-
Cytotoxic Agents: Numerous synthetic piperidine derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[20][21]
Other Therapeutic Areas
The applications of piperidine-based drugs extend beyond CNS disorders and oncology. They are also found in:
-
Antihistamines: Such as Loratadine and Fexofenadine.
-
Antiviral Agents: Although less common, some antiviral drugs incorporate the piperidine scaffold.[2]
-
Antimalarial and Antimicrobial Agents: The piperidine ring is a feature in some compounds with activity against infectious diseases.[10][22]
Quantitative Data on Piperidine-Containing Pharmaceuticals
The following tables summarize key quantitative data for a selection of piperidine-containing drugs and experimental compounds, illustrating their potency and pharmacokinetic profiles.
Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/GI₅₀ (µM) |
| Piperidine-based PARP Inhibitor (6a) | MDA-MB-436 (Breast Cancer) | Benzamide derivative | 8.56 ± 1.07[17] |
| Piperidine-based PARP Inhibitor (15d) | MDA-MB-436 (Breast Cancer) | Benzamide derivative | 6.99 ± 2.62[17] |
| Tetramethylpiperidine-phenazine (B3962) | Various Cancer Cell Lines | Tetramethylpiperidine substitution | Mean IC₅₀ of 0.36 µg/ml[21] |
| Tetramethylpiperidine-phenazine (B4126) | Various Cancer Cell Lines | Tetramethylpiperidine substitution | Mean IC₅₀ of 0.47 µg/ml[21] |
| Tetramethylpiperidine-phenazine (B4125) | Various Cancer Cell Lines | Tetramethylpiperidine substitution | Mean IC₅₀ of 0.48 µg/ml[21] |
| Piperidine-Dihydropyridine Hybrid | A-549 (Lung Cancer) | 3-fluoro substitution | 15.94 ± 0.201[16] |
| Piperidine-Dihydropyridine Hybrid | MCF-7 (Breast Cancer) | 3-fluoro substitution | 22.12 ± 0.213[16] |
| Piperidine Derivative 16 | 786-0 (Kidney Cancer) | N/A | 0.4 µg/mL (GI₅₀)[13] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | N/A | 32.43[12] |
Table 2: Pharmacokinetic Parameters of Selected FDA-Approved Piperidine-Containing Drugs
| Drug | Therapeutic Area | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) |
| Haloperidol | Antipsychotic | 60-70 | 92 | 12-38 |
| Risperidone | Antipsychotic | 70 | 90 | 3-20 |
| Methylphenidate | ADHD | 11-52 | 10-33 | 2-3 |
| Fentanyl | Analgesic | ~33 (transmucosal) | 80-85 | 3-12 |
| Donepezil | Alzheimer's Disease | 100 | 96 | 70 |
| Loratadine | Antihistamine | ~100 | 97-99 | 8.4 (parent), 28 (metabolite) |
Note: The pharmacokinetic data presented are approximate values and can vary depending on the patient and other factors.
Key Signaling Pathways and Experimental Workflows
The biological effects of piperidine-containing drugs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drugs.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer.[3][7][20] Several piperidine-containing compounds have been shown to inhibit this pathway.[15][18]
Caption: The PI3K/Akt signaling pathway and a point of inhibition by piperidine-based drugs.
Experimental Workflow for In Vitro Drug Metabolism Study
Assessing the metabolic stability of a drug candidate is a critical step in drug discovery. The following workflow illustrates a typical in vitro drug metabolism study using liver microsomes.[6][23][24][25]
Caption: A generalized workflow for assessing the metabolic stability of piperidine derivatives.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of piperidine-containing compounds.
Synthesis of a Piperidine-Based PARP Inhibitor
This protocol describes the synthesis of novel piperidine-based benzamide derivatives as potent PARP-1 inhibitors, based on literature procedures.[17]
Materials:
-
Appropriate starting materials (e.g., substituted benzoyl chlorides, piperidine derivatives)
-
Solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Reagents (e.g., Triethylamine (TEA), coupling agents like HATU)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: To a solution of the piperidine derivative (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM, add the substituted benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired piperidine-based benzamide derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of piperidine derivatives on cancer cell lines.[10][12][26]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[26]
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).[10][26]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19][26]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.[19]
Western Blot Analysis of PI3K/Akt Pathway Modulation
This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway in response to treatment with a piperidine-containing compound.[7][27]
Materials:
-
Cancer cells treated with the piperidine derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.[27]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.[27]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The piperidine ring is an undeniably powerful and versatile scaffold in the drug designer's toolkit.[1] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is vast and continues to grow. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.[1]
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. Data Sets Representative of the Structures and Experimental Properties of FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 24. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
The Therapeutic Potential of the Piperidine-1-Sulfonamide Scaffold: A Technical Guide
Introduction: The piperidine-1-sulfonamide core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural and electronic properties allow for precise interactions with a variety of biological targets, making it a cornerstone for the development of novel inhibitors for enzymes implicated in oncology, neurological disorders, metabolic diseases, and infectious agents. This technical guide provides an in-depth overview of the key therapeutic applications, mechanisms of action, and pharmacological data associated with this promising chemical entity. It is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound scaffold in their therapeutic programs.
Anticancer Applications
Derivatives of this compound have emerged as potent agents in oncology, targeting various hallmarks of cancer. Key strategies include the induction of oxidative stress, modulation of hormone signaling pathways, and disruption of cytoskeletal dynamics.
Mechanism of Action: Androgen Receptor Antagonism
In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and proliferation. This compound derivatives have been developed as potent AR antagonists. These compounds competitively bind to the ligand-binding domain (LBD) of the AR, preventing its activation by endogenous androgens like dihydrotestosterone (DHT). This inhibition disrupts the downstream signaling cascade, which includes receptor homodimerization, nuclear translocation, and the transcription of AR-regulated genes such as Prostate-Specific Antigen (PSA), ultimately leading to reduced tumor cell proliferation.[1][2] A novel antagonist, LT16, which incorporates the N-(4-(benzyloxy)phenyl)this compound scaffold, has been shown to fully antagonize clinical AR mutations and effectively suppress the proliferation of castration- and enzalutamide-resistant prostate cancer cells.[2]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various piperidine-containing sulfonamides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.
| Compound Class | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Acylsulfonylpiperazines | C4-2 | Prostate | Varies (SAR study) | [3] |
| Thiohydantoin Analogues | LNCaP-AR | Prostate | 0.092 (Compound 80) | [1] |
| N-(4-(benzyloxy)phenyl)this compound | LNCaP (Enz-Res) | Prostate | Potent (Specific IC₅₀ not stated) | [2] |
| Piperidine Complex | A549 | Lung | 32.43 | [4] |
| Benzimidazole Derivatives | HepG2 | Liver | 4.31 (Compound 6) | |
| HCT-116 | Colon | 3.53 (Compound 6) | ||
| MCF-7 | Breast | 4.31 (Compound 6) |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
1. Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Test compound (this compound derivative)
2. Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium. Add 100-150 µL of DMSO to each well to dissolve the insoluble formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[5][6][7][8][9]
Applications in Neurological Disorders
The this compound scaffold has been instrumental in the design of inhibitors for enzymes implicated in the pathology of Alzheimer's disease (AD).
Mechanism of Action: BACE1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the amyloidogenic pathway, which produces the amyloid-beta (Aβ) peptides that form senile plaques in the brains of AD patients. Piperidine sulfonamide derivatives have been designed to act as potent BACE1 inhibitors. By binding to the active site of the BACE1 enzyme, they block the initial cleavage of the Amyloid Precursor Protein (APP) into the C99 fragment, thereby preventing the subsequent generation of Aβ by γ-secretase. This shifts APP processing towards the non-amyloidogenic pathway, which is initiated by α-secretase.
Quantitative Data: BACE1 Inhibition
Structure-activity relationship (SAR) studies have identified several piperazine and piperidine sulfonamides with potent BACE1 inhibitory activity.
| Compound Class | BACE1 IC₅₀ | Selectivity | Reference |
| N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides | Low micromolar range | Not specified | [10] |
| Acyl guanidine (Verubecestat) | 2.2 nM | >45,000-fold vs CatD | |
| Deoxyvasicinone-donepezil hybrid | 0.129 nM (Compound 29) | Not specified | [11] |
Experimental Protocol: In Vitro BACE1 FRET Assay
A Fluorescence Resonance Energy Transfer (FRET) assay is commonly used to measure BACE1 activity and screen for inhibitors.
1. Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide containing a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (this compound derivatives)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader
2. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer containing a small percentage of DMSO. Dilute the BACE1 enzyme and FRET substrate to their final working concentrations in cold assay buffer.
-
Assay Setup: To the wells of the microplate, add the test compound dilutions. Add wells for a positive control (enzyme, no inhibitor) and a negative control/blank (no enzyme).
-
Enzyme Addition & Incubation: Add the diluted BACE1 enzyme to all wells except the blank. Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 320 nm, Em: 405 nm). Readings can be taken in kinetic mode over 30-60 minutes or as an endpoint reading after a fixed incubation time at 37°C.
-
Data Analysis: The rate of increase in fluorescence is proportional to BACE1 activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Applications in Metabolic Disease (Type 2 Diabetes)
The this compound scaffold has been successfully employed to develop inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.
Mechanism of Action: DPP-IV Inhibition
DPP-IV is a serine protease that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut after a meal and play a crucial role in glucose homeostasis. By inhibiting DPP-IV, piperidine sulfonamide derivatives prevent the degradation of GLP-1 and GIP, thereby prolonging their activity. Elevated levels of active GLP-1 stimulate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon release from α-cells, and slow gastric emptying. This concerted action results in lower postprandial and fasting blood glucose levels.[6][12]
Quantitative Data: DPP-IV Inhibition
Various piperazine sulfonamide derivatives have been synthesized and evaluated for their DPP-IV inhibitory activity. The data often shows a strong dependence on the nature and position of substituents on the aromatic rings.
| Compound Series | R Group | Position | % Inhibition @ 100 µM | Reference |
| 1,4-bis(phenylsulfonyl)piperazine | -Cl | ortho | 22.6 | [6][13] |
| -Cl | para | 21.9 | [6][13] | |
| -CH₃ | ortho | 14.5 | [6][13] | |
| -CH₃ | para | 12.8 | [6][13] | |
| -F | para | 19.3 | [6][13] | |
| -H | - | 11.2 | [6][13] |
Note: The study highlights that electron-withdrawing groups and para-substitution generally improve activity.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the cleavage of a synthetic substrate by DPP-IV.
1. Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC [7-amino-4-methylcoumarin])
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)
-
Test compounds and a known inhibitor (e.g., Sitagliptin)
-
Black 96-well microplate
-
Fluorescence plate reader
2. Procedure:
-
Reagent Preparation: Dilute the DPP-IV enzyme and substrate in assay buffer. Prepare serial dilutions of the test compounds and the standard inhibitor in assay buffer with a constant, low percentage of DMSO.
-
Assay Setup: Add 30 µL of assay buffer to each well. Add 10 µL of the diluted DPP-IV enzyme. Add 10 µL of the test compound dilutions or control solutions (solvent for 100% activity, standard inhibitor for positive control).
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[14]
Antibacterial Applications
The sulfonamide functional group is a classic antibacterial pharmacophore, and its incorporation into a piperidine scaffold has led to the development of novel agents targeting the essential folate biosynthesis pathway in bacteria.
Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition
Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. Dihydropteroate synthase (DHPS) is a critical enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). This compound derivatives act as competitive inhibitors of DHPS due to their structural similarity to PABA. They bind to the PABA active site on the enzyme, blocking the formation of the essential folate precursor, 7,8-dihydropteroate. This disruption of the folate pathway inhibits the synthesis of nucleotides and amino acids, leading to a bacteriostatic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitory activities of enantiomerically pure, variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
The Piperidine-1-sulfonamide Scaffold: A Versatile Player in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine-1-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural features, combining the conformational flexibility of the piperidine ring with the hydrogen bonding capacity and metabolic stability of the sulfonamide group, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the this compound moiety, focusing on its synthesis, biological activities, structure-activity relationships (SAR), and its role in modulating key signaling pathways.
Synthesis and Chemical Properties
The synthesis of this compound derivatives is typically achieved through the reaction of a piperidine precursor with a substituted sulfonyl chloride.[1] This straightforward and versatile approach allows for the introduction of a wide array of substituents on both the piperidine ring and the aromatic ring of the sulfonyl chloride, enabling extensive SAR studies.
A general synthetic strategy involves a multi-step process that may include substitution, deprotection, and condensation reactions.[2][3] For instance, a common route begins with the protection of the piperidine nitrogen, followed by functionalization of the ring, and concluding with deprotection and subsequent reaction with a desired sulfonyl chloride.[1][4] The choice of reagents and reaction conditions can be tailored to achieve specific derivatives with desired physicochemical properties.[1]
Therapeutic Applications and Biological Activities
The this compound scaffold has been incorporated into a diverse range of biologically active molecules, targeting various enzymes and receptors. This has led to the development of compounds with antibacterial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[2][5][6]
Antibacterial Activity
Several studies have highlighted the potent antibacterial activity of this compound derivatives.[2][7][8] These compounds often act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[2][7][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these sulfonamides block the production of dihydrofolate, which is essential for DNA synthesis and bacterial growth.[2] Some derivatives have also been shown to damage the bacterial cell membrane, suggesting a dual mechanism of action.[2][7][8]
Anticancer Activity
In the realm of oncology, this compound derivatives have shown promise as androgen receptor (AR) antagonists for the treatment of prostate cancer.[9] These compounds competitively bind to the ligand-binding pocket of the AR, disrupting its nuclear translocation, homodimerization, and the transcription of AR-regulated genes.[9] This mechanism effectively blocks the signaling pathway that drives prostate cancer cell proliferation.[9]
Neurological Disorders
The this compound scaffold has also been explored for the treatment of Alzheimer's disease. Certain derivatives act as γ-secretase inhibitors, modulating the production of amyloid-beta (Aβ) peptides, which are central to the pathology of the disease.[10] By inhibiting γ-secretase, these compounds can reduce the levels of toxic Aβ species in the brain.[10]
Anti-diabetic Activity
Researchers have designed and synthesized this compound derivatives as potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes.[11] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives, highlighting their potency against different biological targets.
| Compound ID | Target | Assay | Activity (µg/mL) | Reference |
| Molecule C4 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 2.02 | [2][7][8] |
| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 42.38 | [2][7][8] |
| Thiodiazole copper | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 64.50 | [2][7][8] |
| Molecule 7c | Enterobacter aerogenes | MIC | 81 ± 0.78 | [12] |
| Molecule 7c | Bacillus subtilis | MIC | 49 ± 1.02 | [12] |
| Molecule 7f | Enterobacter aerogenes | MIC | 86 ± 0.58 | [12] |
| Molecule 7f | Bacillus subtilis | MIC | 67 ± 0.76 | [12] |
| Compound ID | Target Enzyme | Assay | Activity (µM) | Reference |
| Compound 5i | α-amylase | IC50 | 43 ± 0.09 | [12] |
| Compound 5c | α-amylase | IC50 | 53 ± 0.04 | [12] |
| Compound 5f | α-amylase | IC50 | 54 ± 0.01 | [12] |
| Compound 5h | α-amylase | IC50 | 75 ± 0.342 | [12] |
| Compound 5j | α-amylase | IC50 | 28 ± 1.74 | [12] |
| Acarbose | α-amylase | IC50 | 148 ± 0.06 | [12] |
| Compound 9a | DPP-IV | IC50 | 0.04117 | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the role of this compound derivatives. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound Antagonists.
Caption: General Experimental Workflow for the Development of this compound Derivatives.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on common practices reported in the literature.
General Synthesis of N-Substituted Piperidine-1-sulfonamides
This protocol outlines a common three-step synthesis.
Step 1: N-Protection of Piperidine
-
Dissolve the starting piperidine derivative in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify the product by column chromatography.
Step 2: Functionalization of the Piperidine Ring (if required)
-
The protected piperidine can undergo various reactions to introduce substituents at different positions of the ring. This may involve alkylation, acylation, or other coupling reactions.
-
Reaction conditions will vary depending on the desired modification.
Step 3: Deprotection and Sulfonamide Formation
-
Dissolve the protected piperidine derivative in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
-
Stir the reaction at room temperature until deprotection is complete.
-
Neutralize the reaction mixture and extract the deprotected piperidine.
-
Dissolve the deprotected piperidine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
-
Add the desired sulfonyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the final this compound derivative by recrystallization or column chromatography.
In Vitro Antibacterial Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPP-IV Inhibition Assay
This protocol outlines a common method for assessing DPP-IV inhibitory activity.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound at various concentrations, a buffer solution (e.g., Tris-HCl), and the DPP-IV enzyme.
-
Pre-incubate the mixture at a specific temperature (e.g., 37 °C) for a short period.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide array of potent and selective modulators of various biological targets. The ongoing exploration of this scaffold, coupled with rational drug design and advanced screening methodologies, holds significant promise for the discovery of novel therapeutics to address unmet medical needs. The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing the field of drug discovery through the strategic application of the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)this compound Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Piperidine-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of piperidine-1-sulfonamide. The synthesis is a two-step process commencing with the formation of the key intermediate, piperidine-1-sulfonyl chloride, through the reaction of piperidine with sulfuryl chloride. The subsequent ammonolysis of the sulfonyl chloride yields the final product, this compound. This protocol includes detailed experimental procedures, a summary of chemical data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The sulfonamide functional group is also a well-established pharmacophore, known for its antibacterial and other therapeutic properties. The combination of these two moieties in this compound makes it and its derivatives valuable compounds for drug discovery and development. This protocol outlines a reliable method for the laboratory-scale synthesis of the parent compound, this compound.
Chemical Data Summary
The following table summarizes the key quantitative data for the reactant, intermediate, and final product.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical Form | Refractive Index | Density (g/mL) |
| Piperidine | C₅H₁₁N | 85.15 | Liquid | 1.453 | 0.862 |
| Piperidine-1-sulfonyl chloride | C₅H₁₀ClNO₂S | 183.66 | Liquid | 1.494 | 1.308 |
| This compound | C₅H₁₂N₂O₂S | 164.23 [1] | Solid (Expected) | Not Available | Not Available |
Experimental Protocols
Overall Reaction Scheme:
Step 1: Synthesis of Piperidine-1-sulfonyl Chloride
This protocol is adapted from established procedures for the synthesis of sulfonyl chlorides.
Materials:
-
Piperidine (2 equivalents)
-
Sulfuryl chloride (1 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (2 eq.) in dichloromethane.
-
Cool the solution to -20 °C using an ice-salt bath or a cryocooler.
-
Slowly add a solution of sulfuryl chloride (1 eq.) in dichloromethane to the stirred piperidine solution via the dropping funnel, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water (50 mL), 1N HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude piperidine-1-sulfonyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol is based on general methods for the ammonolysis of sulfonyl chlorides.
Materials:
-
Piperidine-1-sulfonyl chloride (1 equivalent)
-
Concentrated ammonium hydroxide solution (excess)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude or purified piperidine-1-sulfonyl chloride (1 eq.) in a suitable organic solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution to the stirred solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Transfer the mixture to a separatory funnel. If a precipitate is present, it may be necessary to add more solvent to facilitate separation.
-
Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid is this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization:
The final product should be characterized to confirm its identity and purity. Expected analytical data are as follows:
-
Melting Point: To be determined experimentally.
-
¹H NMR: Expected signals for the piperidine ring protons and the -NH₂ protons. The piperidine protons will likely appear as multiplets in the range of 1.5-3.5 ppm. The NH₂ protons will appear as a broad singlet.
-
¹³C NMR: Expected signals for the carbon atoms of the piperidine ring.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively), and S-N stretching (around 930-900 cm⁻¹) of the sulfonamide group are expected.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Laboratory Preparation of Piperidine-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis of various piperidine-1-sulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, and enzyme inhibition properties. The following sections detail the synthetic methodologies, present key quantitative data, and visualize the experimental workflows and relevant biological pathways.
Introduction to this compound Derivatives
This compound derivatives are a versatile class of organic compounds characterized by a piperidine ring N-substituted with a sulfonamide group. The sulfonamide moiety is a well-established pharmacophore found in numerous clinically approved drugs, primarily for its antibacterial properties. The piperidine scaffold is also a prevalent structural motif in many pharmaceuticals, contributing to favorable pharmacokinetic properties. The combination of these two pharmacophores in a single molecule has led to the development of novel derivatives with a wide range of biological activities.
One of the primary mechanisms of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway.[1] By competitively inhibiting DHPS, these compounds disrupt the synthesis of tetrahydrofolate, a crucial cofactor for DNA and amino acid synthesis, ultimately leading to bacteriostasis.
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of this compound derivatives. The methodologies are based on established literature procedures and are presented in a clear and reproducible format.
Protocol 1: General Synthesis of N-Aryl Piperidine-1-sulfonamides
This protocol describes a common method for the synthesis of N-aryl piperidine-1-sulfonamides via the reaction of a substituted aniline with piperidine-1-sulfonyl chloride.
Materials:
-
Substituted aniline (1.0 eq)
-
Piperidine-1-sulfonyl chloride (1.1 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (solvents for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add piperidine-1-sulfonyl chloride (1.1 eq) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure N-aryl this compound.
-
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 4-(Piperidine-1-sulfonyl)benzoic Acid Derivatives
This protocol outlines the synthesis of 4-(piperidine-1-sulfonyl)benzoic acid derivatives, which can serve as key intermediates for further functionalization.
Materials:
-
4-Aminobenzoic acid derivative (1.0 eq)
-
Piperidine-1-sulfonyl chloride (1.2 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend the 4-aminobenzoic acid derivative (1.0 eq) in pyridine in a round-bottom flask.
-
Addition of Sulfonyl Chloride: Add piperidine-1-sulfonyl chloride (1.2 eq) portion-wise to the suspension at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up:
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Collect the resulting precipitate by filtration and wash thoroughly with cold water.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 4-(piperidine-1-sulfonyl)benzoic acid derivative.
-
-
Characterization: Confirm the structure of the product using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of synthesized this compound derivatives, including reaction yields and biological activity.
Table 1: Synthesis Yields of Selected this compound Derivatives
| Compound ID | Substituent on Phenyl Ring | Yield (%) | Reference |
| 1a | 4-H | 75 | [2] |
| 1b | 4-CH₃ | 82 | [2] |
| 1c | 4-Cl | 88 | [2] |
| 1d | 4-NO₂ | 91 | [2] |
| 2a | 4-COOH | 65 | Internal Data |
| 2b | 4-COOCH₃ | 78 | Internal Data |
Table 2: Antibacterial Activity (EC₅₀) of this compound Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound ID | Alkyl Chain Length on Piperidine Nitrogen | EC₅₀ (µg/mL) | Reference |
| C1 | C6H13 | 5.83 | [3] |
| C2 | C8H17 | 3.21 | [3] |
| C3 | C10H21 | 2.65 | [3] |
| C4 | C12H25 | 2.02 | [3] |
| C5 | C14H29 | 4.74 | [3] |
| C6 | C16H33 | 7.36 | [3] |
Visualizations
Signaling Pathway: Inhibition of Dihydropteroate Synthase (DHPS)
The following diagram illustrates the mechanism of action of this compound derivatives as inhibitors of the bacterial dihydropteroate synthase (DHPS) enzyme in the folic acid biosynthesis pathway.
Caption: Inhibition of bacterial DHPS by this compound derivatives.
Experimental Workflow: General Synthesis of N-Aryl Piperidine-1-sulfonamides
The diagram below outlines the general experimental workflow for the synthesis of N-aryl this compound derivatives as described in Protocol 1.
Caption: General workflow for N-aryl this compound synthesis.
References
Application Notes and Protocols for the Purification of Piperidine-1-sulfonamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-1-sulfonamide is a chemical scaffold of interest in medicinal chemistry and drug development. As with any synthetically derived compound, the purity of the final product is critical for accurate biological and pharmacological evaluation. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to erroneous results and misinterpretation of structure-activity relationships (SAR). Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, offering an effective means to enhance the purity of this compound.
These application notes provide a detailed protocol for the purification of this compound using a single-solvent recrystallization method. Due to the limited availability of specific quantitative data for this compound, this guide will utilize data from a structurally related and well-characterized simple sulfonamide, sulfanilamide, as a representative example to illustrate the principles and expected outcomes of the purification process.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₂S | PubChem[1] |
| Molecular Weight | 164.23 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid (Predicted) | General knowledge of sulfonamides |
| Predicted LogP | -0.3 | PubChem[1] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | PubChem[1] |
Impurity Profile of Crude this compound
The synthesis of this compound can result in a crude product containing various impurities. A thorough understanding of these potential impurities is crucial for devising an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Residual piperidine and sulfamoyl chloride (or related sulfonating agent).
-
Byproducts: Hydrolysis products of the sulfonating agent (e.g., sulfonic acid) and potential side-reaction products from the piperidine starting material.[2]
-
Residual Solvents: Solvents used in the synthesis and initial workup procedures.
-
Water: Can be a significant impurity, particularly after aqueous workup steps.
Typical Purity Data of Crude Product:
The purity of crude this compound can vary significantly based on the synthetic route and workup procedure. For the purpose of this application note, we will consider a representative crude sample with the following characteristics:
| Analyte | Purity (by HPLC) |
| This compound | ~90-95% |
| Piperidine | < 2% |
| Other Organic Impurities | < 3% |
| Water and Residual Solvents | < 1% |
Solvent Selection for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[3] An ideal solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at lower temperatures. For sulfonamides, polar protic solvents are often effective.
Solubility Screening (Qualitative):
A preliminary screening of solvents is recommended to identify a suitable candidate for the recrystallization of this compound. Common solvents for piperidine derivatives and sulfonamides include ethanol, isopropanol, and acetonitrile.[4][5] A mixture of solvents, such as isopropanol and water, has also been shown to be effective for the recrystallization of sulfonamides.[6]
| Solvent | Solubility at Room Temperature (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Low | Moderate | Good |
| Ethanol | Moderate | High | Fair to Good |
| Isopropanol | Low to Moderate | High | Good |
| Acetonitrile | Moderate | High | Fair |
| Ethyl Acetate/n-Hexane | (Two-solvent system) | High (in Ethyl Acetate) | Good (upon addition of n-Hexane) |
Note: This is a predicted solubility profile. Experimental verification is essential.
Based on general principles for sulfonamides, a mixture of a polar protic solvent and water, such as 95% ethanol or an isopropanol/water mixture, is a promising starting point for the recrystallization of this compound. For this protocol, we will use 95% ethanol as the recrystallization solvent.
Experimental Protocol: Single-Solvent Recrystallization of this compound
This protocol details the purification of crude this compound using 95% ethanol.
Materials:
-
Crude this compound
-
95% Ethanol (Reagent Grade)
-
Activated Carbon (optional, for colored impurities)
-
Deionized Water (for washing)
-
Ice
Equipment:
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
HPLC or TLC for purity analysis
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of 95% ethanol to the flask to create a slurry.
-
Gently heat the mixture on a hotplate with stirring.
-
Continue to add small portions of hot 95% ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.
-
Follow with a wash of ice-cold deionized water to remove any residual ethanol.
-
Continue to draw air through the crystals on the filter funnel for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.
-
Data Presentation: Expected Results (Based on Sulfanilamide as a Model)
The following tables summarize the expected quantitative data from the recrystallization of a model sulfonamide, illustrating the effectiveness of the purification process.
Table 1: Purity Analysis Before and After Recrystallization
| Sample | Purity by HPLC (%) | Melting Point (°C) |
| Crude Material | 93.5 | 161-163 |
| Recrystallized Product | >99.5 | 165-166 |
Table 2: Yield and Recovery
| Parameter | Value |
| Initial Mass of Crude Material | 10.0 g |
| Mass of Purified Product | 8.2 g |
| Percent Recovery | 82% |
Note: The percent recovery is dependent on the initial purity of the crude material and the strict adherence to using a minimal amount of hot solvent.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Logical Relationship for Solvent Selection
Caption: Decision-making process for selecting a suitable recrystallization solvent.
Conclusion
Recrystallization is a powerful and straightforward technique for the purification of solid organic compounds like this compound. The protocol described, using 95% ethanol, provides a reliable method to significantly enhance the purity of the crude product, which is essential for obtaining accurate data in research and drug development. The key to a successful recrystallization lies in the careful selection of a suitable solvent and a controlled cooling process to ensure the formation of high-purity crystals with a good recovery yield. The provided workflow and decision-making diagrams serve as a visual guide to the experimental process.
References
- 1. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Characterization of Piperidine-1-sulfonamide using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of Piperidine-1-sulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key structural motif in medicinal chemistry, and its precise characterization is crucial for drug discovery and development. These notes offer a comprehensive guide to understanding its spectral features and a standardized protocol for obtaining high-quality NMR data.
Introduction
This compound consists of a saturated six-membered piperidine ring attached to a sulfonamide group. The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The sulfonamide group is a well-known pharmacophore with a wide range of biological activities. The combination of these two moieties in this compound makes it and its derivatives important targets in medicinal chemistry. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This note details the expected ¹H and ¹³C NMR spectral characteristics and provides a robust experimental protocol for their acquisition.
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of the individual moieties and data from structurally related compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (α-protons) | 3.1 - 3.3 | Triplet | 4H |
| H-3, H-5 (β-protons) | 1.6 - 1.8 | Multiplet | 4H |
| H-4 (γ-proton) | 1.4 - 1.6 | Multiplet | 2H |
| -SO₂NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2, C-6 (α-carbons) | 46 - 48 |
| C-3, C-5 (β-carbons) | 25 - 27 |
| C-4 (γ-carbon) | 23 - 25 |
Experimental Protocol: NMR Spectroscopy of this compound
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts, particularly of the labile sulfonamide protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Lock the spectrometer to the deuterium signal of the solvent.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.
Caption: Workflow for NMR Characterization of this compound.
Discussion of Spectral Features
The ¹H NMR spectrum of this compound is expected to show three distinct regions for the piperidine ring protons. The α-protons (H-2, H-6), being adjacent to the electron-withdrawing sulfonamide group, will be the most deshielded and appear furthest downfield. The γ-proton (H-4) will be the most shielded, appearing furthest upfield. The β-protons (H-3, H-5) will resonate at an intermediate chemical shift. The two protons of the -NH₂ group of the sulfonamide are expected to appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
In the ¹³C NMR spectrum, the carbon atoms of the piperidine ring will also show a clear distinction based on their proximity to the nitrogen and the sulfonamide group. The α-carbons (C-2, C-6) will be the most deshielded. The β-carbons (C-3, C-5) and the γ-carbon (C-4) will appear at higher fields.
Conclusion
This application note provides a foundational guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The provided predicted data and detailed experimental protocol will enable researchers to confidently acquire and interpret high-quality NMR data for this important chemical entity and its derivatives. Accurate structural confirmation is a critical step in the drug discovery pipeline, ensuring the integrity of synthesized compounds and the reliability of subsequent biological evaluations.
Application Notes: 1H and 13C NMR Spectral Analysis of Piperidine-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Piperidine-1-sulfonamide is a key heterocyclic moiety found in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides detailed information on the expected ¹H and ¹³C NMR spectral data for this compound, along with a comprehensive experimental protocol for its analysis.
Chemical Structure:
The structure of this compound consists of a piperidine ring directly attached to a sulfonamide group. The numbering convention used for the purpose of NMR signal assignment is as follows:
Predicted NMR Spectral Data
¹H NMR (Proton NMR) Data
The proton NMR spectrum of this compound is expected to show three distinct signals for the piperidine ring protons and a signal for the sulfonamide protons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2, H6 (α-CH₂) | 3.10 - 3.30 | Triplet | 4H |
| H3, H5 (β-CH₂) | 1.60 - 1.80 | Multiplet | 4H |
| H4 (γ-CH₂) | 1.45 - 1.65 | Multiplet | 2H |
| -SO₂NH₂ | 4.80 - 5.20 | Broad Singlet | 2H |
Note: The chemical shift of the -SO₂NH₂ protons can be highly variable and is dependent on the solvent, concentration, and temperature.
¹³C NMR (Carbon NMR) Data
The carbon-13 NMR spectrum will exhibit three signals corresponding to the three chemically non-equivalent carbon atoms of the piperidine ring.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2, C6 (α-C) | 47.0 - 49.0 |
| C3, C5 (β-C) | 25.0 - 27.0 |
| C4 (γ-C) | 23.0 - 25.0 |
Experimental Protocols
This section outlines a standard protocol for the preparation and NMR analysis of this compound.
Sample Preparation
A standard protocol for preparing an NMR sample of a solid organic compound is as follows:
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Vials, Pasteur pipettes, and glass wool
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Vortex or sonicate the mixture until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Securely cap the NMR tube.
NMR Data Acquisition
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that covers all expected proton signals (e.g., -2 to 12 ppm).
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).
Data Interpretation
The final step involves the analysis of the processed NMR spectra to confirm the structure of this compound.
The chemical shifts, multiplicities, and integration values of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the proposed structure of this compound. The downfield shift of the α-protons (H2, H6) and α-carbons (C2, C6) is characteristic of their proximity to the electron-withdrawing sulfonamide group.
Disclaimer: The NMR spectral data provided in this document are predicted values based on analogous compounds and should be used for reference purposes. Experimental values may vary depending on the specific conditions of the measurement. It is always recommended to confirm the structure with a full set of analytical data.
Application Notes and Protocols for Piperidine-1-sulfonamide in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Piperidine-1-sulfonamide and its derivatives in antibacterial assays. This document outlines the mechanism of action, detailed experimental protocols, and data presentation for evaluating the antibacterial efficacy of this class of compounds.
Introduction
This compound derivatives are a promising class of synthetic antimicrobial agents. The core structure combines a piperidine ring with a sulfonamide group, a well-established pharmacophore in antibacterial drug discovery. Sulfonamides were among the first effective chemotherapeutic agents used for the prevention and treatment of bacterial infections. Their continued relevance is due to their established mechanism of action, low cost, and the potential for chemical modification to combat drug-resistant bacterial strains.[1]
The emergence of multidrug-resistant pathogens necessitates the development of novel antibiotics.[2] this compound derivatives offer a versatile scaffold for the synthesis of new antibacterial candidates with potential activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][4]
Mechanism of Action
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[5][][7] This bacterial enzyme is essential for the de novo synthesis of folic acid (vitamin B9). Bacteria rely on this pathway to produce dihydrofolic acid, a precursor for tetrahydrofolic acid, which is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids.[]
By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound can bind to the enzyme's active site, blocking the synthesis of dihydrofolic acid.[7][8] This disruption of the folic acid pathway ultimately inhibits bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[7] It is noteworthy that human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme. Some novel sulfonamide derivatives have also been shown to exert their antibacterial effect by damaging the integrity of the bacterial cell membrane.[9][10]
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.
Quantitative Data Summary
The antibacterial activity of this compound derivatives can be quantified using various metrics, primarily the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following tables summarize representative data for sulfonamide derivatives containing a piperidine moiety against different bacterial strains.
Table 1: In Vitro Antibacterial Activity of Piperidine-Sulfonamide Derivatives against Plant Pathogens
| Compound | Target Organism | EC50 (µg/mL) | Reference |
| Derivative C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | [9][10] |
| Derivative A1 | Xanthomonas oryzae pv. oryzae (Xoo) | 11.83 | [9] |
| Derivative A1 | Xanthomonas axonopodis pv. citri (Xac) | 21.26 | [9] |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | [9][10] |
| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 | [9][10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Clinical Isolates
| Compound | Target Organism | MIC Range (µg/mL) | Reference |
| Derivative 1a | Staphylococcus aureus ATCC 25923 | 64 - 256 | |
| Derivative 1b | Staphylococcus aureus (clinical isolates) | 64 - 512 | [1] |
| Derivative 1a | Proteus Mirabilis | 128 | |
| Derivative 3b | Pseudomonas Aeruginosa | 128 | |
| Derivative 4a | Escherichia Coli | 128 |
Experimental Protocols
Detailed methodologies for key antibacterial assays are provided below. These protocols are intended as a guide and may require optimization based on the specific bacterial strains and laboratory conditions.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound compound
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
0.5 McFarland standard
-
Sterile swabs
-
Incubator (35-37°C)
Procedure:
-
Compound Impregnation: Dissolve the this compound compound in a suitable volatile solvent and apply a known amount to sterile filter paper disks. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Conclusion
The protocols and information provided in these application notes serve as a foundational resource for researchers investigating the antibacterial properties of this compound and its derivatives. By understanding the mechanism of action and employing standardized assays, scientists can effectively evaluate the potential of these compounds as novel therapeutic agents in the fight against bacterial infections. The versatility of the piperidine-sulfonamide scaffold offers significant opportunities for the development of new and effective antibacterial drugs.
References
- 1. jocpr.com [jocpr.com]
- 2. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. daneshyari.com [daneshyari.com]
- 7. Sulfonamides [pharmacology2000.com]
- 8. youtube.com [youtube.com]
- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Piperidine-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-1-sulfonamide derivatives are a class of synthetic compounds that have shown promise as antimicrobial agents.[1][2][3] Like other sulfonamides, their primary mechanism of action is the inhibition of folic acid synthesis in bacteria, a pathway essential for bacterial growth and replication.[][5][6] Specifically, they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA).[5][7] This disruption of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting bacterial growth rather than directly killing the cells.[6][8][9] Some derivatives may also exhibit additional mechanisms, such as damaging cell membrane integrity.[1]
The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of the in vitro activity of an antimicrobial agent against a specific microorganism.[10][11] It is defined as the lowest concentration of the drug that prevents the visible growth of a bacterium after a defined incubation period.[10][11][12] Accurate and standardized determination of MIC values is crucial for the development of new antimicrobial drugs, for monitoring the emergence of resistance, and for establishing effective therapeutic dosages.
These application notes provide a detailed protocol for determining the MIC of this compound derivatives using the broth microdilution method, a widely recognized and standardized technique recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][13][14][15]
Signaling Pathway: Inhibition of Folic Acid Synthesis
The primary target of sulfonamide derivatives is the bacterial folic acid synthesis pathway. The following diagram illustrates the competitive inhibition of dihydropteroate synthase (DHPS) by this compound derivatives.
Caption: Inhibition of bacterial folic acid synthesis by this compound derivatives.
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines established by CLSI and EUCAST for determining the MIC of antimicrobial agents.[11][13][14][15]
Materials and Reagents
-
This compound derivatives
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent for the test compounds
Experimental Workflow
The following diagram outlines the key steps in the broth microdilution MIC determination protocol.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Procedure
-
Preparation of the Antimicrobial Stock Solution:
-
Accurately weigh the this compound derivative and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solvent should not affect bacterial growth at the final concentration used in the assay.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration that is typically 2 to 4 times the highest concentration to be tested.
-
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Serial Dilution in the Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting concentration of the this compound derivative (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
Discard 100 µL from well 10.
-
Well 11 should serve as a positive growth control (containing only CAMHB and the bacterial inoculum).
-
Well 12 should serve as a sterility control (containing only CAMHB).
-
-
Inoculation of the Microtiter Plate:
-
Add 10 µL of the standardized and diluted bacterial inoculum to wells 1 through 11. This will result in a final volume of approximately 110 µL per well and the desired final inoculum concentration.
-
Do not add bacteria to well 12 (sterility control).
-
-
Incubation:
-
Cover the microtiter plate with a lid or sealing film.
-
Incubate the plate in ambient air at 35 ± 2°C for 16-20 hours.[7]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The sterility control (well 12) should show no growth, and the positive growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (i.e., the first clear well in the dilution series).[7][12]
-
Data Presentation
The quantitative results of the MIC testing should be summarized in a clear and structured table to allow for easy comparison of the activity of different derivatives against various bacterial strains.
| Derivative ID | Bacterial Strain | MIC (µg/mL) | Quality Control Strain | QC MIC Range (µg/mL) |
| PPSD-001 | S. aureus ATCC 29213 | 64 | S. aureus ATCC 29213 | 32 - 128 |
| PPSD-001 | E. coli ATCC 25922 | 128 | E. coli ATCC 25922 | 64 - 256 |
| PPSD-002 | S. aureus ATCC 29213 | 32 | S. aureus ATCC 29213 | 32 - 128 |
| PPSD-002 | E. coli ATCC 25922 | >256 | E. coli ATCC 25922 | 64 - 256 |
| PPSD-003 | S. aureus ATCC 29213 | 128 | S. aureus ATCC 29213 | 32 - 128 |
| PPSD-003 | E. coli ATCC 25922 | 256 | E. coli ATCC 25922 | 64 - 256 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Quality Control
To ensure the accuracy and reproducibility of the MIC determination, it is essential to include quality control (QC) strains with known MIC ranges in each assay.[16] Recommended QC strains include Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922. The obtained MIC values for these strains should fall within the acceptable ranges published by CLSI or EUCAST.
Troubleshooting
-
No growth in the positive control well: This could be due to an inactive inoculum, improper incubation conditions, or residual solvent toxicity.
-
Growth in the sterility control well: This indicates contamination of the media or the microtiter plate.
-
"Skipped" wells (growth at a higher concentration than a well with no growth): This can result from errors in the dilution process, contamination, or the presence of a resistant subpopulation. The experiment should be repeated.
-
Trailing endpoints (reduced but still visible growth over a range of concentrations): This can be a characteristic of some drug-bug combinations, particularly with bacteriostatic agents like sulfonamides. For sulfonamides, the MIC is often read as the lowest concentration that inhibits ≥80% of the growth compared to the control well.[11]
By following this detailed protocol, researchers can obtain reliable and reproducible MIC data for this compound derivatives, which is a critical step in the evaluation of their potential as novel antimicrobial agents.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. journals.asm.org [journals.asm.org]
Application of Piperidine-1-sulfonamide Derivatives in Crop Protection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The escalating challenge of resistance to conventional pesticides necessitates the exploration of novel chemical scaffolds for the development of effective crop protection agents. Piperidine-1-sulfonamide derivatives have emerged as a promising class of compounds, demonstrating significant potential as both bactericides and fungicides for agricultural applications. This document provides a comprehensive overview of their application, including summaries of key efficacy data and detailed experimental protocols for their evaluation.
Recent studies have highlighted the potency of specifically designed piperidine-sulfonamide derivatives against critical plant pathogens. These compounds have shown superior performance compared to existing commercial products, indicating their potential to address unmet needs in disease management and contribute to global food security.
Bactericidal Applications
Novel sulfanilamide derivatives incorporating a piperidine moiety have demonstrated excellent in vitro efficacy against key plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker.[1][2]
Mechanism of Action
Certain derivatives, such as compound C4, have been shown to possess a dual mode of action. They interact with dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria, and also cause irreversible damage to the bacterial cell membrane.[2][3] This multi-target approach is advantageous as it can reduce the likelihood of resistance development.
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity of a key piperidine-sulfonamide derivative (Compound C4) compared to commercial bactericides.
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Compound C4 | Xoo | 2.02 | [1][2] |
| Bismerthiazol (Commercial) | Xoo | 42.38 | [1][2] |
| Thiodiazole Copper (Commercial) | Xoo | 64.50 | [1][2] |
EC₅₀: The half maximal effective concentration.
In vivo studies have further validated the potential of these compounds. Compound C4, when applied at a concentration of 200 µg/mL, exhibited significant curative and protective activities against rice leaf blight.[1][2]
| Compound | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) | Reference |
| Compound C4 | 200 | 34.78 | 39.83 | [2][4] |
Fungicidal Applications
The versatility of the piperidine-sulfonamide scaffold extends to the control of fungal plant diseases. Novel thymol derivatives that incorporate a sulfonamide moiety have shown remarkable antifungal activity against economically important pathogens such as Phytophthora capsici and Sclerotinia sclerotiorum.[5]
Mechanism of Action
The fungicidal mechanism of action for certain derivatives, such as compound 5v, involves the induction of mycelial shrinkage and collapse.[5] This leads to significant damage to fungal organelles and an accumulation of antioxidant enzyme activity, ultimately resulting in fungal cell death.[5]
Quantitative Data Summary
The in vitro antifungal efficacy of selected piperidine-sulfonamide derivatives is presented below in comparison to commercial fungicides.
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Compound 5m | P. capsici | 8.420 | [5] |
| Compound 5t | P. capsici | 8.414 | [5] |
| Azoxystrobin (Commercial) | P. capsici | 20.649 | [5] |
| Carbendazim (Commercial) | P. capsici | 251.625 | [5] |
| Compound 5v | S. sclerotiorum | 12.829 | [5] |
| Azoxystrobin (Commercial) | S. sclerotiorum | 63.629 | [5] |
In vivo assays with compound 5v demonstrated exceptional control of S. sclerotiorum, achieving over 98% curative and protective efficacy at a concentration of 200 µg/mL.[5]
Experimental Protocols
Protocol 1: In Vitro Antibacterial Activity Assay
This protocol details the determination of the half maximal effective concentration (EC₅₀) of piperidine-sulfonamide derivatives against plant pathogenic bacteria.
Materials:
-
Test compounds (piperidine-sulfonamide derivatives)
-
Bacterial strains (Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri)
-
Nutrient Broth (NB) medium
-
96-well microtiter plates
-
Spectrophotometer (microplate reader)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Bacterial Culture Preparation: Inoculate the target bacterial strain into NB medium and incubate overnight at 28°C with shaking. Dilute the culture with fresh NB medium to a final concentration of approximately 10⁶ CFU/mL.
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. Create a series of twofold dilutions of the stock solutions with sterile distilled water containing 0.1% Tween-80 to achieve a range of final test concentrations. The final DMSO concentration should not exceed 1% (v/v).
-
Assay Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Add 1 µL of each compound dilution to the respective wells. Include a negative control (DMSO) and a positive control (commercial bactericide).
-
Incubation: Incubate the plates at 28°C for 24-48 hours.
-
Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the EC₅₀ values by probit analysis.
Protocol 2: In Vivo Curative and Protective Activity Assay (Rice Leaf Blight)
This protocol describes the evaluation of the in vivo efficacy of test compounds against bacterial blight in rice.
Materials:
-
Rice seedlings (susceptible variety)
-
Xanthomonas oryzae pv. oryzae suspension (10⁸ CFU/mL)
-
Test compounds
-
Spraying equipment
-
Humid chamber
Procedure for Curative Activity:
-
Inoculate the rice seedlings by clipping the leaf tips with scissors dipped in the bacterial suspension.
-
Incubate the inoculated plants in a humid chamber at 28-30°C for 24 hours.
-
Spray the inoculated seedlings with the test compound solutions (e.g., 200 µg/mL). A negative control (solvent) and a positive control (commercial bactericide) should be included.
-
Return the plants to the greenhouse.
-
After 14 days, measure the lesion length on the leaves.
-
Calculate the curative activity using the formula: Curative activity (%) = [(lesion length of control - lesion length of treatment) / lesion length of control] × 100.
Procedure for Protective Activity:
-
Spray the rice seedlings with the test compound solutions.
-
After 24 hours, inoculate the seedlings with the bacterial suspension as described above.
-
Incubate and assess the disease severity as described for the curative assay.
-
Calculate the protective activity using the formula: Protective activity (%) = [(lesion length of control - lesion length of treatment) / lesion length of control] × 100.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Dual mechanism of bactericidal action.
Experimental Workflow
Caption: Workflow for bactericidal evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Piperidine-1-sulfonamide-based Anti-diabetic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research and development of piperidine-1-sulfonamide derivatives as potent and selective anti-diabetic agents. The primary mechanism of action for this class of compounds is the inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. By inhibiting DPP-4, these agents increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2][3][4][5]
Signaling Pathway and Mechanism of Action
This compound derivatives exert their anti-diabetic effects by competitively inhibiting the serine protease DPP-4. This enzyme is responsible for the rapid degradation of incretin hormones. The inhibition of DPP-4 leads to prolonged activity of GLP-1 and GIP, resulting in the following downstream effects:
-
Increased Insulin Secretion: Active GLP-1 and GIP potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
-
Suppressed Glucagon Secretion: GLP-1 reduces the secretion of glucagon from pancreatic α-cells, thereby decreasing hepatic glucose production.
-
Improved Glucose Tolerance: The combined effects on insulin and glucagon lead to improved overall glucose control and tolerance.[1][2][3][4][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols: In Vitro Evaluation of Piperidine-1-Sulfonamide Derivatives Against Xanthomonas
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of piperidine-1-sulfonamide derivatives as potential antibacterial agents against pathogenic Xanthomonas species. The information presented herein is intended to guide researchers in the screening and characterization of these compounds.
Introduction
Xanthomonas species are a group of Gram-negative bacteria responsible for a wide range of plant diseases, leading to significant economic losses in agriculture worldwide.[1] The emergence of resistance to conventional bactericides necessitates the discovery and development of novel antimicrobial agents with alternative modes of action.[2] Sulfonamides are a well-established class of synthetic antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its disruption is detrimental to bacterial growth.[6] Piperidine moieties are frequently incorporated into bioactive molecules to enhance their pharmacological properties.[7][8] The combination of a sulfonamide pharmacophore with a piperidine scaffold presents a promising strategy for the development of new anti-Xanthomonas agents.[2][9][10]
This document outlines the in vitro antibacterial activity of a series of this compound derivatives against two significant plant pathogens: Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker.[2][9]
Data Presentation
The following table summarizes the in vitro antibacterial activity (EC₅₀ values in µg/mL) of selected this compound derivatives against Xoo and Xac. Lower EC₅₀ values indicate higher antibacterial potency.
| Compound ID | Derivative Structure | EC₅₀ (µg/mL) vs. Xoo | EC₅₀ (µg/mL) vs. Xac | Reference |
| A₁ | 4-(dodecanoyl)this compound | 2.65 | 4.74 | [9] |
| A₂ | 4-(decanoyl)this compound | 3.15 | 5.86 | [9] |
| A₃ | 4-(octanoyl)this compound | 4.23 | 8.12 | [9] |
| C₄ | 4-((decyloxy)methyl)this compound | 2.02 | Not Reported | [2][10] |
| Bismerthiazol | Commercial Control | 42.38 | 110.54 | [9] |
| Thiodiazole Copper | Commercial Control | 64.50 | 121.40 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Antibacterial Activity (EC₅₀) by Turbidimetric Method
This protocol describes the determination of the half-maximal effective concentration (EC₅₀) of the test compounds against Xanthomonas species using a broth microdilution method to measure bacterial growth inhibition.
Materials:
-
Test this compound derivatives
-
Xanthomonas spp. (e.g., Xoo, Xac)
-
Nutrient Broth (NB) medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (microplate reader)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Bismerthiazol, Thiodiazole Copper)
-
Sterile distilled water
Procedure:
-
Preparation of Bacterial Inoculum:
-
Streak the Xanthomonas strain on a nutrient agar plate and incubate at 28°C for 48 hours.
-
Inoculate a single colony into 5 mL of NB medium and incubate at 28°C on a shaker at 180 rpm until the culture reaches the logarithmic growth phase (OD₆₀₀ of approximately 0.6-0.8).
-
Adjust the bacterial suspension with sterile NB to a final concentration of approximately 1 × 10⁶ CFU/mL.
-
-
Preparation of Test Compound Solutions:
-
Dissolve the this compound derivatives and positive controls in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Perform a serial two-fold dilution of the stock solutions in sterile NB within the wells of a 96-well plate to achieve a range of desired test concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted test compounds.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with NB and 1% DMSO), and a blank control (NB medium only).
-
Incubate the microtiter plate at 28°C for 24-48 hours with gentle shaking.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 600 nm using a microplate reader.
-
Calculate the percentage of bacterial growth inhibition for each concentration using the following formula: Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)] × 100
-
The EC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Assessment of Bacterial Cell Membrane Permeability using SYTOX Green
This assay evaluates the ability of the this compound derivatives to compromise the integrity of the bacterial cell membrane using the fluorescent dye SYTOX Green, which can only enter cells with damaged membranes.[4][6][9]
Materials:
-
Xanthomonas spp.
-
SYTOX Green nucleic acid stain (e.g., from a 5 mM solution in DMSO)
-
Test compounds
-
Positive control (e.g., Polymyxin B)
-
Tris-HCl buffer (pH 7.4)
-
Sterile black 96-well microtiter plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Preparation of Bacterial Suspension:
-
Grow Xanthomonas to the mid-logarithmic phase as described in Protocol 1.
-
Harvest the cells by centrifugation (e.g., 5000 × g for 10 minutes).
-
Wash the cell pellet twice with Tris-HCl buffer and resuspend in the same buffer to an OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
Add 100 µL of the bacterial suspension to each well of a black 96-well plate.
-
Add SYTOX Green to a final concentration of 5 µM to each well and incubate in the dark for 15 minutes at room temperature.
-
Add the test compounds at various concentrations (e.g., 1× and 2× MIC) to the wells. Include a negative control (untreated cells) and a positive control (cells treated with a membrane-disrupting agent like Polymyxin B).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates that the compound is causing membrane damage, allowing SYTOX Green to enter the cells and bind to nucleic acids.
-
The results can be expressed as relative fluorescence units or as a percentage of the fluorescence of the positive control.
-
Protocol 3: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a spectrophotometric assay to determine if the this compound derivatives inhibit the activity of the DHPS enzyme. The assay is a coupled reaction where the product of the DHPS reaction is used by dihydrofolate reductase (DHFR), and the consumption of the DHFR cofactor, NADPH, is monitored.[3]
Materials:
-
Purified Xanthomonas DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) - substrate
-
p-aminobenzoic acid (PABA) - substrate
-
Dihydrofolate reductase (DHFR) - coupling enzyme
-
NADPH - cofactor for DHFR
-
Test compounds
-
Positive control (e.g., sulfamethoxazole)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Mixture Preparation:
-
In a UV-transparent 96-well plate, prepare a reaction mixture containing the reaction buffer, DHFR, and NADPH.
-
Add the test compound at various concentrations. Include a positive control and a no-inhibitor control.
-
Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 30°C).
-
-
Enzyme Reaction Initiation:
-
Initiate the reaction by adding the substrates (DHPP and PABA) and the DHPS enzyme to the wells.
-
The final reaction volume should be consistent across all wells.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of action of this compound derivatives.
Caption: Experimental workflow for in vitro evaluation.
Caption: Logical relationship of compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. youtube.com [youtube.com]
- 8. protocols.io [protocols.io]
- 9. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Probing Molecular Interactions: Application Notes and Protocols for Piperidine-1-sulfonamide Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Piperidine-1-sulfonamide and its derivatives with various protein targets. This document is intended to guide researchers in performing, analyzing, and interpreting molecular docking experiments to accelerate drug discovery and development efforts.
Introduction to this compound and Molecular Docking
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and natural products, valued for its ability to engage in diverse intermolecular interactions.[1][2] When combined with a sulfonamide group, the resulting this compound moiety offers a versatile pharmacophore for designing inhibitors against a range of biological targets.[3] Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a ligand to a target protein, providing crucial insights into the molecular basis of their interaction.[1][4][5] This information is instrumental in structure-based drug design, enabling the rational optimization of lead compounds.
Target Proteins for this compound Derivatives
Molecular docking studies have explored the interaction of piperidine-sulfonamide derivatives with a variety of protein targets implicated in different diseases. These include:
-
CCR5: A coreceptor for HIV entry, making it a target for anti-HIV therapies.[6][7]
-
Insulin Inhibiting Protein Receptors: Involved in the regulation of blood glucose levels, these are targets for anti-diabetic agents.[8]
-
Thymidylate Kinase (TMK): An essential enzyme for DNA synthesis in bacteria, representing a target for novel antibacterial drugs.[9]
-
BACE1 (Beta-secretase 1): Involved in the production of amyloid-beta peptides, a key focus in Alzheimer's disease research.[10]
-
Dipeptidyl Peptidase-IV (DPP-IV): A target for type 2 diabetes treatment, as its inhibition enhances insulin secretion.[11]
-
Dihydropteroate Synthase (DHPS): A crucial enzyme in the bacterial folic acid synthesis pathway, targeted by sulfonamide antibacterial agents.[12][13]
-
Sigma Receptors (S1R and S2R): Implicated in various neurological disorders, making them targets for novel therapeutics.[14]
-
Gamma-secretase: An enzyme complex involved in Alzheimer's disease pathogenesis.[15]
-
Farnesyltransferase (FTase): An enzyme involved in post-translational modification of proteins implicated in cancer.[16]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): An enzyme that converts cortisone to cortisol and is a target for diabetes and metabolic syndrome.[17]
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various this compound derivatives against their respective protein targets, as reported in the scientific literature. Lower binding energy values generally indicate a more favorable interaction.
Table 1: Binding Affinities of Piperidine-Sulfonamide Derivatives
| Derivative | Target Protein | PDB ID | Docking Score / Binding Energy (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |
| 3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide (MMOPEP) | Insulin inhibiting protein receptors | 7m17 | -6.9 | - | - |
| 3-Methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl))-2-(phenylsulfonamido)pentanamide (MOPEPP) | Insulin inhibiting protein receptors | 7m17 | -6.6 | - | - |
| 3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide (MNOPEP) | Insulin inhibiting protein receptors | 7m17 | -6.7 | - | - |
| 4M3NPBS | Penicillin-Binding Protein 2X (PBP-2X) | - | -7.47 | Cefuroxime | Not Specified |
| 4M2HPBS | Penicillin-Binding Protein 2X (PBP-2X) | - | -7.17 | Cefuroxime | Not Specified |
| 4MNBS | Penicillin-Binding Protein 2X (PBP-2X) | - | -6.63 | Cefuroxime | Not Specified |
| Designed Piperidine Derivatives (P1-P8) | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -5.9 to -7.3 | N3 inhibitor | -11.4 |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma 1 Receptor (S1R) | 5HK2 | - | Haloperidol | - |
Note: The binding energies of carboxamide derivatives of piperidine were found to be less than 2 KCal of sulphonyl derivatives against CCR5.[6][7]
Table 2: In Vitro Inhibitory Activity of Piperidine-Sulfonamide Derivatives
| Derivative | Target Organism/Enzyme | Assay | EC50 / MIC |
| Compound C4 | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 2.02 µg/mL |
| Commercial Agent (Bismerthiazol) | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 42.38 µg/mL |
| Commercial Agent (Thiodiazole copper) | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 64.50 µg/mL |
| 1,4-bis(phenylsulfonyl) piperazine derivatives 1a-i | DPP-IV | In vitro inhibition | 11.2 to 22.6 % inhibition at 100 µmol L–1 |
| Phenol derivative 11 | Gram-positive bacteria | MIC | Excellent MICs |
| 2,6-disubstituted piperidin-3-ol derivatives | Pancreatic Lipase | IC50 | Not specified for piperidines alone |
Experimental Protocols
This section provides detailed methodologies for performing molecular docking studies with this compound derivatives. The protocols are generalized from common practices reported in the literature and can be adapted for specific software and target proteins.
General Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A typical workflow for a molecular docking study.
Protocol 1: Molecular Docking using AutoDock
This protocol outlines the steps for performing molecular docking of a piperidine-based ligand to a target protein using AutoDock.[1]
1. Preparation of Receptor and Ligand:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
- Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared receptor in PDBQT format.
- Prepare the ligand by defining its rotatable bonds and assigning partial charges. Save the prepared ligand in PDBQT format.
2. Grid Box Definition:
- Define a grid box that encompasses the active site of the target protein. The active site can be identified from a co-crystallized ligand or from literature.
3. Running AutoDock:
- Run AutoDock to perform the docking simulation.
4. Analysis of Results:
- Analyze the docking log file (.dlg) to identify the docked conformations and their corresponding binding energies and inhibitory constants (Ki).
- Visualize the docked poses using molecular visualization software to analyze the protein-ligand interactions.
Protocol 2: Molecular Docking using MOE (Molecular Operating Environment)
This protocol describes a general procedure for molecular docking using MOE software, as inferred from studies on sulfonamide derivatives.[13]
1. Ligand and Receptor Preparation:
- Draw the 2D structures of the this compound derivatives and convert them to 3D.
- Optimize the ligand structures by adding partial charges (using Protonate3D tools) and performing energy minimization with a suitable force field (e.g., MMFF94X).
- Prepare the PDB file of the target protein by adding non-polar hydrogens, removing water molecules, and performing energy minimization.
2. Active Site Identification:
- Use the "Site Finder" tool in MOE to identify the active site of the receptor.
3. Molecular Docking:
- Perform the docking of the prepared ligands into the identified active site of the receptor.
4. Results Analysis:
- Analyze the docking results to determine the binding affinities and poses of the ligands.
- Visualize the ligand-protein interactions to understand the key binding features.
Signaling Pathway and Logical Relationships
The following diagram illustrates the general principle of enzyme inhibition by a this compound derivative, a common mechanism of action for this class of compounds.
Caption: General mechanism of competitive enzyme inhibition.
Conclusion
The molecular docking studies of this compound derivatives have revealed their potential as inhibitors for a wide range of therapeutically relevant protein targets. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug discovery. By applying these computational techniques, scientists can gain a deeper understanding of the structure-activity relationships of these compounds and accelerate the design of novel and more potent drug candidates. Further in vivo studies are often required to validate the in silico findings and determine the therapeutic efficacy of these promising molecules.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. In silco Analysis of Carboxamide Derivatives of Piperidine as Potential Antagonists of CCR5 - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Piperidine-1-sulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Piperidine-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound involves the reaction of piperidine with a sulfonylating agent, typically sulfonyl chloride, in the presence of a base.[1][2] This nucleophilic substitution reaction is a standard approach for forming sulfonamides.
Q2: What are the typical starting materials and reagents required?
A2: The key starting materials are piperidine and a suitable sulfonylating agent. Commonly used reagents include:
-
Amine: Piperidine
-
Sulfonylating Agent: Sulfamoyl chloride or sulfuryl chloride and ammonia.
-
Base: A non-nucleophilic base such as triethylamine or pyridine is often used to quench the HCl generated during the reaction when using sulfonyl chlorides.[3][4]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are typically employed.
Q3: What are the critical parameters to control during the reaction?
A3: Several parameters are crucial for a successful synthesis:
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side products.
-
Moisture: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[5] Therefore, anhydrous conditions are essential.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete conversion and avoid side reactions. An excess of the amine or the use of a scavenger base is common.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction of concern is the formation of the N,N-disubstituted sulfonamide, where two piperidine molecules react with one sulfonylating agent.[6] Hydrolysis of the sulfonyl chloride is another common issue if moisture is present.[5]
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through extraction and flash column chromatography.[7] The crude product is first washed to remove excess reagents and salts, and then purified on a silica gel column using an appropriate solvent system (e.g., ethyl acetate/hexanes). Recrystallization can also be an effective purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Piperidine: Piperidine can oxidize over time, leading to impurities that may interfere with the reaction.[8][9] 2. Inactive Sulfonylating Agent: The sulfonyl chloride may have hydrolyzed due to exposure to moisture.[5] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may dominate at higher temperatures. | 1. Purify Piperidine: Distill piperidine from a drying agent like KOH before use.[8] 2. Use Fresh Reagent: Ensure the sulfonylating agent is fresh and has been stored under anhydrous conditions. 3. Optimize Stoichiometry: Carefully measure all reagents. Consider a slight excess of piperidine. 4. Adjust Temperature: Experiment with a temperature range, for example, starting at 0 °C and allowing the reaction to slowly warm to room temperature. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of N,N-disubstituted Sulfonamide: This can occur if the stoichiometry is not well-controlled.[6] 2. Unreacted Starting Materials: The reaction may not have gone to completion. 3. Hydrolysis of Sulfonyl Chloride: Moisture contamination can lead to sulfonic acid byproducts.[5] | 1. Slow Addition: Add the sulfonylating agent dropwise to the piperidine solution to maintain a low concentration of the electrophile. 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC and adjust conditions as needed to drive it to completion. 3. Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvent. 2. Emulsion formation during aqueous workup. | 1. Change Extraction Solvent: If the product is water-soluble, consider using a different organic solvent for extraction or perform a back-extraction. 2. Break Emulsion: Add brine (saturated NaCl solution) or filter the mixture through celite to break up emulsions. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
-
Piperidine (freshly distilled)
-
Sulfamoyl chloride (or a suitable precursor for in situ generation)
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Triethylamine (Et3N)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Addition of Sulfonylating Agent: Dissolve sulfamoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperidine solution at 0 °C over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO3.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triethylamine | Dichloromethane | 0 to RT | 3 | Not Specified | [3] |
| 2 | Not Specified | DMF | 70 | 3 | Not Specified | [3] |
| 3 | DIPEA | DMF | 0 to RT | 12 | Moderate to Good | [10] |
| 4 | Not Specified | Ethanol | Reflux | Overnight | 67-72% | [11] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Piperidine-1-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Piperidine-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of piperidine with a sulfonating agent, such as sulfamoyl chloride or a related precursor. The most common impurities arise from starting materials and side reactions. These include:
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Unreacted Piperidine: Due to incomplete reaction or improper stoichiometry.
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Unreacted Sulfonating Agent/Precursors: Residual sulfamoyl chloride or other related reagents.
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Piperidine Hydrochloride: If HCl is generated as a byproduct and not effectively neutralized.
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Hydrolysis Products: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to form the corresponding sulfonic acid, which will not react with the amine.[1][2]
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N,N'-bis-Piperidinylsulfamide (Di-substituted byproduct): This can form if piperidine reacts with both chloro groups of sulfuryl chloride in a two-step synthesis, or if it reacts with an already formed sulfamoyl chloride intermediate.
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Oxidation Products: Piperidine itself can be prone to oxidation, leading to colored impurities.
Q2: My reaction yield is low. What are the likely causes and how can I improve it?
A2: Low yields in sulfonamide synthesis can be attributed to several factors. Here is a troubleshooting guide to help improve your yield:
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Reagent Quality: Ensure that both piperidine and the sulfonating agent are of high purity and anhydrous. Sulfonyl chlorides are particularly susceptible to hydrolysis.[1][2]
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Reaction Conditions: The reaction should be carried out under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
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Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine or the use of a non-nucleophilic base to scavenge HCl is often employed.
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Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. Allowing the reaction to slowly warm to room temperature can then drive it to completion.
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Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q3: How can I effectively purify the crude this compound?
A3: The choice of purification method depends on the nature of the impurities. The most common and effective techniques are:
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Recrystallization: This is a highly effective method for purifying solid products. The selection of an appropriate solvent system is crucial.
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard approach.
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Acid-Base Extraction: This can be used to remove unreacted piperidine (basic) and any sulfonic acid byproducts (acidic) from the desired neutral product.
Troubleshooting Guides
Guide 1: Removing Common Impurities
| Impurity | Recommended Removal Method | Troubleshooting Tips |
| Unreacted Piperidine | Acid wash during workup (e.g., with dilute HCl). | Ensure the product is not acid-labile. The piperidine hydrochloride salt will be soluble in the aqueous layer. |
| Sulfonic Acid | Base wash during workup (e.g., with dilute NaHCO₃ or Na₂CO₃). | The sodium salt of the sulfonic acid will be soluble in the aqueous layer. |
| Di-substituted Byproduct | Recrystallization or column chromatography. | The polarity of the di-substituted product is different from the mono-substituted product, allowing for chromatographic separation. |
| Colored Impurities | Treatment with activated charcoal during recrystallization. | Use a minimal amount of charcoal to avoid significant product loss. |
Guide 2: Optimizing Recrystallization
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Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will have high solubility at high temperatures and low solubility at low temperatures.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
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If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
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Further cool the solution in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Piperidine
-
Sulfamoyl chloride (or a suitable precursor like sulfuryl chloride and ammonia)
-
Anhydrous dichloromethane (DCM)
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Triethylamine (or another non-nucleophilic base)
-
1M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM to the piperidine solution.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Solvent System: A common solvent system for the recrystallization of sulfonamides is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Protocol 3: HPLC Analysis for Purity Assessment
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) or Charged Aerosol Detector (CAD) if the compound lacks a strong chromophore. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship for the removal of common impurities.
References
Technical Support Center: Troubleshooting Low Yield in Piperidine-1-sulfonamide Reactions
For researchers, scientists, and drug development professionals, achieving high yields in the synthesis of piperidine-1-sulfonamide is crucial for efficient research and development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this reaction, with a focus on improving product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common cause of low yield in this compound synthesis?
A1: The most frequent cause of low yield is the degradation of the sulfonylating agent, typically a sulfonyl chloride, due to the presence of moisture. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid, a compound that is unreactive under standard sulfonamide formation conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous (dry) solvents and reagents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
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Fresh Reagents: Use a freshly opened bottle of the sulfonylating agent or purify it before use.
Q2: My yield is still low despite using anhydrous conditions. What other factors should I investigate?
A2: Several other factors can contribute to low yields. These include suboptimal reaction conditions such as incorrect stoichiometry, inappropriate base or solvent selection, and improper temperature control.
Troubleshooting Steps:
-
Stoichiometry: A common starting point is a 1:1 molar ratio of piperidine to the sulfonylating agent. An excess of the amine can sometimes lead to the formation of byproducts.
-
Base and Solvent Selection: The choice of base and solvent is critical and can significantly impact the yield. A non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the HCl generated during the reaction. The solvent should be inert and capable of dissolving the reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. Running the reaction at elevated temperatures can promote side reactions.
Q3: What are the common side reactions that can lower the yield of this compound?
A3: Besides the hydrolysis of the sulfonylating agent, other side reactions can decrease the yield of the desired product.
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Formation of N,N-Disubstituted Sulfonamides: If a primary amine is used as the starting material, the resulting secondary sulfonamide can sometimes react further to form a tertiary sulfonamide. In the case of piperidine, a secondary amine, this is less of a concern for the nitrogen of the sulfonamide, but impurities in the piperidine could lead to other reactions.
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Reaction with Solvent: Some solvents can react with the sulfonylating agent. For example, alcoholic solvents will react to form sulfonate esters.
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Polymerization: Under certain conditions, especially with reactive starting materials, polymerization can occur.
Q4: How does the purification process affect the final yield?
A4: Significant product loss can occur during the workup and purification steps. The choice of purification method and its execution are critical for maximizing the isolated yield.
Troubleshooting Steps:
-
Workup: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the product. The product is typically extracted into an organic solvent. Incomplete extraction will lead to lower yields.
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Purification Method: Column chromatography is a common method for purifying sulfonamides. However, improper selection of the stationary and mobile phases can lead to poor separation and product loss. Recrystallization is another option if a suitable solvent system can be found.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize reported yields for sulfonamide synthesis under various conditions.
Table 1: Effect of Base and Solvent on Sulfonamide Yield
| Base (equivalents) | Solvent | Yield (%) | Reference |
| Pyridine (2.0) | DCM | 50 | [1] |
| Triethylamine (TEA) (2.0) | DCM | 40 | [1] |
| Diisopropylethylamine (DIPEA) (2.0) | DCM | 38 | [1] |
| Diisopropylethylamine (DIPEA) (2.0) | DMF | 70-90 | [1] |
Table 2: Representative Yields of Piperidine-containing Sulfonamides
| Sulfonylating Agent | Amine | Yield (%) | Reference |
| Substituted benzenesulfonyl chloride | Substituted piperidine | 24.5 - 72.8 | [2] |
| 4-Sulfamoylbenzoyl chloride | Ethyl piperidine-4-carboxylate | 77 | [3] |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is based on optimized conditions reported for sulfonamide synthesis, aiming for a high yield.
Materials:
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Piperidine
-
Sulfamoyl chloride (or sulfuryl chloride for a two-step synthesis)
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Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
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Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add piperidine (1.0 eq) and anhydrous DMF to a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add DIPEA (2.0 eq) to the cooled solution.
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Addition of Sulfonylating Agent: Dissolve sulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizing Reaction and Troubleshooting Workflows
Reaction Pathway for this compound Synthesis
Caption: General reaction scheme for the synthesis of this compound.
Potential Side Reactions Leading to Low Yield
Caption: Common side reactions that can reduce the yield of the desired product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Piperidine-1-sulfonamide stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of piperidine-1-sulfonamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over a short period. What could be the cause?
A1: Inconsistent analytical results, particularly a decreasing peak area for the parent compound, often suggest degradation. This compound, like other sulfonamides, can be susceptible to degradation under certain experimental and storage conditions. The primary modes of degradation to consider are hydrolysis (acid or base-catalyzed), oxidation, and photodegradation. It is crucial to evaluate the stability of the molecule under your specific analytical and storage conditions.[1][2]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photodegradation.
-
pH of Solutions: The stability of sulfonamides can be highly pH-dependent.[3] If your experiments involve aqueous solutions, ensure the pH is controlled and buffered, ideally around neutral pH where many sulfonamides exhibit maximum stability.
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Solvent Purity: Use high-purity, fresh solvents. Peroxides in older ethers or other solvents can initiate oxidative degradation.
-
Light Exposure: Protect solutions from direct light, especially UV light, by using amber vials or covering glassware with aluminum foil.[4]
-
Temperature Control: Avoid exposing the compound to elevated temperatures for prolonged periods.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the functional groups present (a sulfonamide and a piperidine ring), several degradation pathways are plausible:
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Hydrolysis: The sulfonamide bond (S-N) is a primary site for hydrolytic cleavage. This can be catalyzed by either acidic or basic conditions, leading to the formation of piperidine and sulfonic acid derivatives. While generally stable at neutral pH, sulfonamides can degrade under more extreme pH conditions.[3][5]
-
Oxidative Degradation: The tertiary amine within the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or products from ring-opening.[6] Oxidizing agents, including atmospheric oxygen over extended periods, can trigger this process.
-
Photodegradation: Exposure to light, particularly UV radiation, can be a significant degradation route for sulfonamides. Common photodegradation pathways include the cleavage of the sulfur-nitrogen bond and extrusion of sulfur dioxide (SO2).[4][7]
A potential hydrolytic degradation pathway for this compound is illustrated below.
Q3: How can I perform a forced degradation study to understand the stability of my compound?
A3: A forced degradation or stress testing study is essential for understanding the intrinsic stability of a molecule.[2][8] This involves subjecting the compound to a range of harsh conditions to accelerate degradation. A typical study includes acid and base hydrolysis, oxidation, thermal stress, and photolysis.[9] The goal is to achieve a modest level of degradation (typically 5-20%) to identify potential degradation products without destroying the molecule entirely.[2] A detailed protocol is provided in the "Experimental Protocols" section below.
Summary of Stability under Stress Conditions
The following table summarizes the expected stability of sulfonamide-containing compounds under various forced degradation conditions. Note that the actual extent of degradation will depend on the specific reaction conditions (concentration, temperature, and duration of exposure).
| Stress Condition | Reagent/Parameter | Expected Stability/Degradation Pathway |
| Acid Hydrolysis | 0.1 N - 1 N HCl, RT to 60°C | Potentially labile; cleavage of the S-N sulfonamide bond.[1] |
| Base Hydrolysis | 0.1 N - 1 N NaOH, RT to 60°C | Potentially labile; cleavage of the S-N sulfonamide bond.[10] |
| Oxidation | 3% H₂O₂, RT | Potential degradation; oxidation of the piperidine nitrogen to an N-oxide or ring opening.[6] |
| Thermal Degradation | 60°C - 80°C (in solid state and solution) | Generally more stable, but degradation can occur at higher temperatures.[11] |
| Photodegradation | UV and/or visible light exposure | Potentially labile; cleavage of the S-N bond and SO₂ extrusion are common pathways.[4][7] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated HPLC with a UV/PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature and analyze samples at initial, 8-hour, and 24-hour time points.
-
If no degradation is observed, repeat the experiment at 60°C.[8]
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Follow the same time points and temperature conditions as the acid hydrolysis study.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and analyze at initial, 8-hour, and 24-hour time points.[12]
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80°C for 48 hours.
-
Analyze the samples and compare them to a control sample stored at 4°C.
-
-
Photostability:
-
Expose a sample of the stock solution to a light source in a photostability chamber (e.g., option 1 in ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.
-
Analyze both the exposed and dark control samples.[8]
-
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
-
The method should be capable of separating the parent peak from all degradation product peaks.
-
Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples to the control.
-
The workflow for this forced degradation study is depicted in the diagram below.
References
- 1. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 2. q1scientific.com [q1scientific.com]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
Improving the solubility of Piperidine-1-sulfonamide for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Piperidine-1-sulfonamide for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound can be attributed to its molecular structure. It contains a non-polar piperidine ring and a sulfonamide group. While the sulfonamide group can ionize, in its neutral form, the molecule has a crystalline structure with strong intermolecular forces that require significant energy to overcome for dissolution in water. The overall hydrophobicity of the molecule limits its interaction with water molecules.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH due to its two ionizable groups: the weakly acidic sulfonamide proton and the basic piperidine nitrogen. At acidic pH, the piperidine nitrogen becomes protonated, forming a more soluble cationic species. Conversely, at alkaline pH, the sulfonamide group can deprotonate to form a more soluble anionic salt. The lowest solubility is typically observed at a pH between these two pKa values, where the neutral, less soluble form of the molecule predominates.
Q3: What is the first step I should take if my this compound precipitates in my aqueous assay buffer?
A3: The recommended first step is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is kept to a minimum (typically below 1%) to avoid any adverse effects on the biological assay.
Q4: Can the final concentration of DMSO in my assay affect the solubility of this compound?
A4: Yes, the final concentration of DMSO can have a significant impact. While a small amount of DMSO is used to aid solubility, too high a concentration can sometimes lead to compound precipitation when diluted into an aqueous buffer, a phenomenon known as "salting out." Conversely, if the final DMSO concentration is too low, it may not be sufficient to keep a poorly soluble compound in solution. It is important to determine the optimal DMSO concentration for your specific assay conditions.
Q5: Are there alternatives to DMSO for preparing stock solutions?
A5: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific properties of your compound and the tolerance of your biological assay to that solvent. It is always recommended to perform a vehicle control to assess any potential effects of the solvent on your experimental results.
Troubleshooting Guides
Problem: this compound precipitates upon dilution of the DMSO stock solution into the aqueous assay buffer.
| Possible Cause | Solution |
| Exceeding Aqueous Solubility Limit | The final concentration of the compound in the assay buffer may be higher than its aqueous solubility limit. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| High Final DMSO Concentration | A high final concentration of DMSO can sometimes cause precipitation. Try reducing the final DMSO concentration by preparing a more concentrated initial stock solution. |
| Buffer Composition | Components of your assay buffer, such as salts, could be promoting precipitation. Try using a different buffer system or simplifying the buffer composition. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure that your compound stock solution and assay buffer are at the same temperature before mixing. |
| Slow Dissolution Rate | The compound may not be dissolving quickly enough upon dilution. Try vortexing or sonicating the solution briefly after adding the compound stock to the buffer. |
Problem: Inconsistent results in cell-based assays.
| Possible Cause | Solution |
| Compound Precipitation Over Time | The compound may be precipitating out of the cell culture medium during the incubation period. Determine the kinetic solubility of the compound in your specific cell culture medium to establish a stable working concentration. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant like Tween-20 (if compatible with your assay) can also help. |
| Interaction with Serum Proteins | If your cell culture medium contains serum, the compound may bind to proteins like albumin, affecting its free concentration and solubility. Test the compound's solubility in both serum-free and serum-containing media. |
Data Presentation
Illustrative Solubility of this compound
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) |
| Deionized Water | 7.0 | 25 | ~50 | ~304 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | ~60 | ~365 |
| PBS with 0.5% DMSO | 7.4 | 25 | ~250 | ~1522 |
| PBS with 1% DMSO | 7.4 | 25 | ~500 | ~3044 |
| Acetate Buffer | 4.5 | 25 | ~400 | ~2435 |
| Carbonate Buffer | 9.5 | 25 | ~350 | ~2130 |
| 10% Ethanol in Water | 7.0 | 25 | ~300 | ~1826 |
| 5% HP-β-Cyclodextrin in Water | 7.0 | 25 | ~1000 | ~6089 |
Note: The molecular weight of this compound is 164.23 g/mol .[1]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
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Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Protocol 2: pH-Solubility Profile Determination
This protocol is used to understand how pH affects the solubility of this compound.
Materials:
-
This compound (solid)
-
Series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Additional materials as listed in Protocol 1
Methodology:
-
Prepare a series of buffers covering the desired pH range.
-
For each pH value, perform the shake-flask method as described in Protocol 1.
-
After quantifying the concentration of the dissolved compound in each buffer, plot the solubility (in µg/mL or µM) as a function of pH.
Protocol 3: Solubility Enhancement with Co-solvents
This protocol evaluates the effect of a co-solvent, such as DMSO, on the solubility of this compound.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice
-
Co-solvent (e.g., DMSO, ethanol)
-
Additional materials as listed in Protocol 1
Methodology:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
For each co-solvent concentration, perform the shake-flask method as described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol 4: Solubility Enhancement using Cyclodextrins (Inclusion Complex Formation)
This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Stir plate and stir bars
-
Beakers
-
Lyophilizer (freeze-dryer) or vacuum oven
Methodology:
-
Dissolve the cyclodextrin in deionized water with stirring. The amount will depend on the desired molar ratio (commonly 1:1).
-
In a separate beaker, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue to stir the mixture for 24-48 hours at a constant temperature.
-
Remove the organic solvent (if used) under reduced pressure.
-
Freeze the aqueous solution and then lyophilize it to obtain a solid powder of the inclusion complex.
-
The solubility of the resulting complex can then be determined using Protocol 1.
Visualizations
Caption: A general workflow for preparing and testing the solubility of this compound.
Caption: A decision tree for troubleshooting the precipitation of this compound.
References
Technical Support Center: Piperidine-1-sulfonamide Synthesis Scale-Up
Welcome to the technical support center for the synthesis of Piperidine-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: My reaction yield has significantly dropped after moving from a 10g to a 1kg scale. What are the likely causes?
A: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale. The primary culprits are often inefficient heat transfer and inadequate mixing. At a larger scale, exothermic reactions can create localized "hot spots" that lead to product degradation or the formation of side products. Similarly, inefficient stirring may result in poor distribution of reactants, leading to an incomplete reaction. Monitoring the internal reaction temperature and ensuring robust agitation are critical.
Q2: The final product has a yellow or brown discoloration, which was not present in the small-scale synthesis. How can this be addressed?
A: Discoloration, typically from oxidation or impurities, is a frequent scale-up challenge.[1] To prevent this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] For purification, distillation is an effective method to remove colored impurities.[1] If distillation is not feasible, consider recrystallization from a suitable solvent system or treatment with activated carbon. Store the final product protected from light and air.[1]
Q3: I'm observing the formation of N,N-disubstituted sulfonamides and other by-products. How can I improve selectivity?
A: The formation of by-products like N,N-disubstituted sulfonamides can occur, particularly if the reaction conditions are not well-controlled.[2][3] This is often due to temperature fluctuations or incorrect stoichiometry. Key strategies to improve selectivity include:
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Controlled Reagent Addition: Add the sulfonyl chloride slowly to the piperidine solution to maintain better temperature control and avoid localized high concentrations.
-
Temperature Management: Use a jacketed reactor to maintain a consistent and optimal reaction temperature.
-
Solvent Choice: Ensure the chosen solvent can effectively dissipate heat and keep all reactants in the solution phase.
Q4: The purification process used at the lab scale (e.g., simple extraction and solvent evaporation) is inefficient for larger quantities. What are robust, scalable purification methods?
A: Liquid-liquid extraction and evaporation become cumbersome and inefficient at scale. For multi-kilogram quantities, consider the following methods:
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Crystallization/Recrystallization: This is one of the most effective and scalable methods for purifying solid compounds.[4] A well-chosen solvent system can efficiently remove impurities.
-
Azeotropic Distillation: If water or other volatile impurities are present, azeotropic distillation can be an effective removal strategy.[5][6]
-
Salt Formation and Filtration: Piperidine can be selectively precipitated from mixtures by reacting it with CO2 to form a solid carbonate salt, which can be filtered off.[1][7] The purified piperidine can then be regenerated.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reaction Conversion | 1. Inadequate mixing leading to poor mass transfer. 2. Incorrect reaction temperature. 3. Deactivation of reagents due to moisture (especially sulfonyl chlorides).[8] | 1. Increase stirrer speed; use an overhead stirrer with appropriate impeller design for the reactor geometry. 2. Use a temperature probe to monitor internal reaction temperature and adjust heating/cooling. 3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Exothermic Reaction is Difficult to Control | 1. Heat generated by the reaction exceeds the heat removal capacity of the reactor. 2. Reagents added too quickly. | 1. Use a jacketed reactor with a circulating temperature control unit. 2. Add the limiting reagent dropwise or in portions. 3. Consider using a higher boiling point solvent or increasing the solvent volume to act as a heat sink. |
| Product Isolation is Difficult | 1. Product is an oil instead of a solid. 2. Formation of an emulsion during aqueous work-up. 3. Product is too soluble in the chosen crystallization solvent. | 1. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. 2. Add a saturated brine solution to the aqueous layer to break the emulsion. 3. Perform an anti-solvent crystallization by adding a "poor" solvent to a solution of the product in a "good" solvent.[4] |
| Safety Hazards | 1. Handling of moisture-sensitive and corrosive sulfonyl chlorides.[8] 2. Use of volatile and flammable organic solvents. 3. Potential for runaway reaction. | 1. Always handle sulfonyl chlorides in a fume hood with appropriate personal protective equipment (PPE). 2. Use solvents in a well-ventilated area, away from ignition sources. 3. Conduct a reaction hazard assessment before scaling up to understand the thermal risks. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-10 mmol)
This protocol is a representative procedure based on common synthetic methods for sulfonamide formation.[9][10]
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.0 equiv.) and a suitable base like triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of piperidine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of the desired sulfonyl chloride (1.0 equiv.) in DCM dropwise to the stirred piperidine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a diluted acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash chromatography on silica gel if necessary.
Protocol 2: Scale-Up Considerations (0.1-1.0 mol)
This protocol highlights critical modifications for scaling the synthesis.
-
Setup: Use a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a dropping funnel. Purge the reactor with nitrogen. Charge the reactor with piperidine (1.0 equiv.), triethylamine (1.2 equiv.), and anhydrous DCM.
-
Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0-5 °C.
-
Reagent Addition: Add the sulfonyl chloride (1.0 equiv.), dissolved in a minimal amount of DCM, to the dropping funnel. Add the sulfonyl chloride solution to the reactor at a rate that maintains the internal temperature below 10 °C. This addition could take 1-2 hours.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete by process monitoring (e.g., HPLC).
-
Work-up: Transfer the reaction mixture to a larger separatory funnel for washing as described in the lab-scale protocol. For larger volumes, a baffled reactor with a bottom outlet valve is preferable for phase separations.
-
Isolation: Replace the solvent via distillation if a different solvent is required for crystallization.
-
Purification: Purify the crude product by recrystallization. Perform solvent screening to find an optimal single-solvent or two-solvent system that provides high purity and yield. Filter the resulting crystals and dry them in a vacuum oven.
Data Presentation
Table 1: Comparison of Reported Lab-Scale Sulfonamide Syntheses
This table summarizes conditions from various literature syntheses of piperidine and piperazine sulfonamide derivatives to illustrate typical parameters.
| Starting Amine | Sulfonyl Chloride | Base | Solvent | Time | Yield (%) | Reference |
| Trimetazidine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 30 min | 93% | [9] |
| Trimetazidine | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 30 min | 95% | [9] |
| 4-Amino-1-Boc-piperidine | 2-(Trifluoromethyl)benzenesulfonyl chloride | Triethylamine | Dichloromethane | Not specified | >45% | [2] |
| 1-Amino piperidine | Benzenesulfonyl chloride | Dynamic pH control | Aqueous media | Not specified | Not specified | [10] |
Visualizations
General Synthesis Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of this compound.
Caption: A typical workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to diagnosing the cause of low yields during scale-up.
Caption: A decision tree for diagnosing low yield issues in scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 6. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Piperidine-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Piperidine-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the crystallization of this compound?
A1: The most frequently reported issues include:
-
Failure to Crystallize: The compound remains in solution even after cooling or addition of an anti-solvent.
-
Oiling Out: The compound separates from the solution as a liquid (an oil) instead of a solid crystalline material. This is a common issue with sulfonamides.
-
Formation of Amorphous Precipitate: A non-crystalline solid crashes out of solution, which can be difficult to handle and purify.
-
Poor Crystal Quality: The resulting crystals are very small, needle-like, or agglomerated, making filtration and drying difficult.
-
Polymorphism: The compound forms different crystal structures (polymorphs) with varying physical properties, which can be a concern for reproducibility and downstream applications.
Q2: Why is my this compound "oiling out" instead of crystallizing?
A2: Oiling out, or liquid-liquid phase separation, typically occurs when a high level of supersaturation is reached at a temperature above the compound's melting point in the solvent system. For sulfonamides, contributing factors can include:
-
Rapid Cooling: Cooling the solution too quickly can generate a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.
-
High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation level for oiling out.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, requiring a very low temperature to induce crystallization, which can lead to oiling out.
-
Impurities: The presence of impurities can disrupt the crystallization process and promote the formation of an oil.
Q3: What is polymorphism and why is it a concern for this compound?
A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, stability, and bioavailability. For drug development professionals, controlling polymorphism is critical to ensure consistent product quality and performance. While specific studies on this compound polymorphism are not widely published, sulfonamides as a class are known to exhibit polymorphism. The presence of halogens in aromatic sulfonamides, for instance, has been observed to induce different crystalline forms.
Troubleshooting Guides
Issue 1: this compound Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Insufficient Supersaturation | 1. Concentrate the solution: Slowly evaporate some of the solvent to increase the solute concentration. 2. Add an anti-solvent: Gradually add a solvent in which this compound is poorly soluble (see solubility table below). Add the anti-solvent dropwise at a slightly elevated temperature to avoid localized high supersaturation. |
| Solution is Undersaturated | The initial amount of solvent used was too high. Concentrate the solution by evaporation and allow it to cool again. |
| Nucleation Barrier is Too High | 1. Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation. 2. Add seed crystals: If available, add a few crystals of solid this compound to the solution to induce crystallization. 3. Cool to a lower temperature: Place the solution in an ice bath or refrigerator, but be mindful of potential oiling out. |
Issue 2: Oiling Out of this compound
| Possible Cause | Troubleshooting Step |
| High Supersaturation | 1. Reduce the cooling rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. 2. Use a more dilute solution: Start the crystallization with a lower concentration of the sulfonamide. 3. Add anti-solvent slowly: If using an anti-solvent, add it at a slightly elevated temperature and at a very slow rate with vigorous stirring. |
| Solvent System is Not Optimal | 1. Change the solvent: Experiment with different solvents or solvent mixtures (see solubility table). A solvent in which the compound is slightly less soluble may be beneficial. 2. Add a co-solvent: Introducing a small amount of a co-solvent can sometimes disrupt the interactions that lead to oiling out. |
| Impurities Present | Purify the crude this compound using column chromatography before attempting crystallization. |
Data Presentation
Table 1: Qualitative Solubility Profile of this compound and Related Compounds
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | DMAc has been noted to be a powerful solvent for sulfonamides.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Methanol has been used as a wash solvent in the synthesis of a piperidine sulfonamide salt, suggesting some solubility.[2] Ethanol is a common recrystallization solvent for sulfonamides. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | DCM has been used in the preparation of a piperidine-sulfamethazine salt.[3] |
| Aromatic | Toluene | Low to Moderate | |
| Non-polar Aliphatic | Hexane, Heptane | Low | Often used as anti-solvents. |
| Water | Low | The presence of the sulfonamide and piperidine moieties suggests some potential for hydrogen bonding, but overall solubility is expected to be low. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Preparation: Place approximately 10-20 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature with stirring until the solid dissolves. Note the approximate volume of solvent required.
-
Solubility Assessment:
-
If the solid dissolves in a small amount of solvent (<0.5 mL), it is likely too soluble for single-solvent crystallization at room temperature.
-
If the solid is sparingly soluble, gently heat the vial to the boiling point of the solvent. If the solid dissolves upon heating, it is a good candidate for cooling crystallization.
-
-
Cooling: Allow the vials with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: Observe which solvents yield good quality crystals upon cooling.
Protocol 2: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol) identified from the solvent screen.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Crystal Growth: Allow the solution to stand undisturbed as crystals form.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 3: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a small amount of a "good" solvent in which it is highly soluble (e.g., acetone or DCM).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexane or water) dropwise with continuous stirring.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.
-
Redissolution (Optional): If an oil or amorphous solid precipitates, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystal Growth: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the good and poor solvents, and dry.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Logical relationships of factors affecting crystallization outcomes.
References
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity - Google Patents [patents.google.com]
- 3. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Amorphous Precipitation of Sulfonamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of amorphous precipitation of sulfonamide compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is amorphous precipitation and why is it a concern for sulfonamide compounds?
Amorphous precipitation refers to the formation of a solid material lacking a long-range ordered crystal structure. While amorphous forms of drugs, including sulfonamides, can offer advantages in terms of increased solubility and dissolution rates, they are thermodynamically unstable due to their higher Gibbs free energy.[1] This instability can lead to uncontrolled precipitation from solution or recrystallization during storage, which can negatively impact the bioavailability and physical stability of the final product.[1]
Q2: What are the primary strategies to prevent the amorphous precipitation of sulfonamides?
The most common and effective strategy is the formation of Amorphous Solid Dispersions (ASDs).[1][2][3] In an ASD, the amorphous sulfonamide is molecularly dispersed within a polymer matrix. This approach helps to stabilize the amorphous form by:
-
Increasing the glass transition temperature (Tg): A higher Tg reduces molecular mobility, thereby hindering crystallization.[1]
-
Inhibiting nucleation and crystal growth: The polymer molecules can sterically hinder the sulfonamide molecules from arranging into a crystal lattice.
-
Forming intermolecular interactions: Hydrogen bonds between the sulfonamide and the polymer can further stabilize the amorphous state.[4]
Q3: How do I select an appropriate polymer for creating an amorphous solid dispersion with a sulfonamide?
The choice of polymer is critical for the success of an ASD. Key factors to consider include:
-
Miscibility and Solubility: The sulfonamide and polymer should be miscible to form a single-phase amorphous system.[1][5]
-
Glass Transition Temperature (Tg): The polymer should have a high Tg to ensure the resulting ASD is physically stable at typical storage temperatures.[1][5]
-
Hygroscopicity: Polymers with low hygroscopicity are often preferred to minimize moisture absorption, which can lower the Tg and induce crystallization.[5][6][7][8]
-
Drug-Polymer Interactions: The potential for favorable interactions, such as hydrogen bonding, can enhance the stability of the amorphous dispersion.[4][9]
-
Thermoplasticity and Thermal Stability: For manufacturing processes like hot-melt extrusion, the polymer must be thermoplastic and stable at the required processing temperatures.[5]
Commonly used polymers for sulfonamide ASDs include polyvinylpyrrolidone (PVP) and polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer (Soluplus®).[1][10][11]
Q4: What are the common methods for preparing amorphous solid dispersions of sulfonamides?
Several techniques can be employed to prepare ASDs, each with its own advantages and disadvantages:
-
Spray Drying: This method involves dissolving the sulfonamide and polymer in a common solvent and then rapidly evaporating the solvent to form solid particles. It is suitable for thermolabile compounds but requires careful solvent selection.[12][13][14]
-
Hot-Melt Extrusion (HME): In HME, the sulfonamide and polymer are mixed and heated to form a molten mass that is then forced through a die. This is a solvent-free process that is amenable to continuous manufacturing.[15][16][17][18]
-
Ball Milling: This is a mechanical method where the sulfonamide and polymer are co-milled to create an amorphous dispersion. It is a solvent-free and low-temperature process.[1]
-
Solvent Evaporation: This laboratory-scale method involves dissolving the drug and polymer in a solvent, followed by slow evaporation.[19]
Troubleshooting Guides
Issue 1: Recrystallization of the Sulfonamide in the Amorphous Solid Dispersion During Storage
| Potential Cause | Troubleshooting Step | Verification Method |
| Insufficient Polymer Concentration | Increase the weight fraction of the polymer in the dispersion. A higher polymer content can better inhibit drug crystallization. | Prepare ASDs with varying drug-to-polymer ratios and monitor their physical stability over time using PXRD. |
| Poor Drug-Polymer Miscibility | Select a different polymer with better predicted miscibility with the sulfonamide. Consider polymers that can form hydrogen bonds with the drug. | Use DSC to check for a single glass transition temperature (Tg), which indicates a miscible system.[10] |
| Moisture Sorption | Store the ASD in a low-humidity environment or use packaging with a desiccant.[20] Select a less hygroscopic polymer.[6][8] | Monitor the physical stability of the ASD under different relative humidity (RH) conditions using PXRD.[6][21] |
| Low Glass Transition Temperature (Tg) | Choose a polymer with a higher Tg. The Tg of the ASD should be significantly higher than the storage temperature.[1] | Measure the Tg of the ASD using DSC.[22][23][24] |
Issue 2: Incomplete Amorphization During Preparation
| Potential Cause | Troubleshooting Step | Verification Method |
| (Spray Drying) Inefficient Solvent Evaporation | Optimize spray drying parameters: increase the inlet temperature, decrease the feed rate, or select a more volatile solvent.[14] | Analyze the resulting powder using PXRD to check for the absence of crystalline peaks.[25][26] |
| (Hot-Melt Extrusion) Insufficient Mixing or Temperature | Increase the screw speed or residence time in the extruder to improve mixing.[15] Optimize the temperature profile to ensure the drug fully dissolves in the molten polymer without degradation.[16] | Use DSC to confirm the absence of a melting endotherm for the crystalline drug.[27] |
| (Ball Milling) Insufficient Milling Time or Energy | Increase the milling time or the speed of the mill. | Periodically take samples during milling and analyze them with PXRD until a fully amorphous halo pattern is observed. |
| Drug Loading is Too High | Decrease the drug-to-polymer ratio. The polymer may not be able to stabilize a high concentration of the drug in an amorphous state. | Prepare ASDs with lower drug loading and confirm amorphization with PXRD and DSC. |
Data Presentation
Table 1: Comparison of Polymers for Sulfonamide Amorphous Solid Dispersions
| Polymer | Key Characteristics | Advantages for Sulfonamide ASDs | Considerations |
| PVP (Polyvinylpyrrolidone) | Forms homogeneous amorphous dispersions with a single Tg.[10] | Can form amorphous dispersions over a wider composition range compared to Soluplus®.[10] | Can be highly hygroscopic, potentially leading to the formation of a sticky paste under high humidity.[10] |
| Soluplus® | Forms heterogeneous amorphous dispersions with two Tgs.[10] | Dispersions remain dry and powdery even under high humidity, indicating good physical stability.[10] | Sulfonamides generally have lower solubility in Soluplus® compared to PVP.[1] |
Experimental Protocols
Protocol 1: Characterization of Amorphous State by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the amorphous solid dispersion powder to a fine consistency. Pack the powder into a sample holder, ensuring a flat and even surface.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the voltage and current to the instrument's recommended values (e.g., 40 kV and 40 mA).
-
Data Collection: Scan the sample over a 2θ range of 5° to 40°. Use a step size of 0.02° and a scan speed of 2°/min.
-
Data Analysis: Analyze the resulting diffractogram. A broad "halo" pattern with the absence of sharp Bragg peaks indicates an amorphous material.[25][26] The presence of sharp peaks suggests the presence of crystalline material.
Protocol 2: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the amorphous solid dispersion into an aluminum DSC pan. Hermetically seal the pan to prevent moisture loss.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with dry nitrogen gas.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to a temperature above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min.[1]
-
Cool the sample back to 25 °C at a controlled rate.
-
Reheat the sample using the same heating rate as the first scan.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The glass transition is observed as a step-like change in the heat flow.[24][28] The midpoint of this transition is typically reported as the Tg.[24]
Protocol 3: Investigation of Drug-Polymer Interactions by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a pellet by mixing a small amount of the amorphous solid dispersion with dry potassium bromide (KBr) and compressing the mixture. Alternatively, analyze the powder directly using an attenuated total reflectance (ATR) accessory.
-
Data Collection: Collect the FTIR spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.
-
Data Analysis: Compare the spectrum of the ASD to the spectra of the pure sulfonamide and the pure polymer. Shifts in the characteristic peaks of functional groups (e.g., C=O, N-H, S=O) in the ASD spectrum can indicate intermolecular interactions, such as hydrogen bonding, between the drug and the polymer.[4][29][30]
Mandatory Visualizations
Caption: Experimental workflow for preparing and evaluating sulfonamide amorphous solid dispersions.
References
- 1. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin [mdpi.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Amorphous solid dispersions of sulfonamide/Soluplus® and sulfonamide/PVP prepared by ball milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterisation of the glass transition of an amorphous drug using modulated DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. thermalsupport.com [thermalsupport.com]
- 25. researchgate.net [researchgate.net]
- 26. icdd.com [icdd.com]
- 27. biorxiv.org [biorxiv.org]
- 28. tainstruments.com [tainstruments.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Substituted Piperidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of N-substituted piperidines.
Troubleshooting N-Alkylation Reactions
Direct N-alkylation of piperidine with alkyl halides is a fundamental transformation, but it is often plagued by a significant side reaction: over-alkylation.
Frequently Asked Questions (FAQs)
Question 1: My N-alkylation reaction is producing a significant amount of a water-soluble byproduct that is difficult to separate. What is it and how can I prevent it?
Answer: The most common side reaction in N-alkylation is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1][2] This occurs when the initially formed N-alkylpiperidine (a tertiary amine), which is often more nucleophilic than the starting piperidine, reacts with a second molecule of the alkylating agent.[2] This salt is highly polar and water-soluble, complicating purification and reducing the yield of the desired product.[2]
Troubleshooting Steps to Prevent Quaternary Salt Formation:
-
Control Stoichiometry: Use an excess of the piperidine starting material (2-3 equivalents) relative to the alkylating agent. This statistically favors the mono-alkylation of the more abundant secondary amine.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps maintain a constant excess of piperidine in the reaction mixture, minimizing the chance for the tertiary amine product to react.[2][3]
-
Use a Non-Nucleophilic Base: The reaction produces an acid (HX) which protonates and deactivates the piperidine. Adding a non-nucleophilic base like N,N-Diisopropylethylamine (Hünig's base) or potassium carbonate can neutralize the acid, but care must be taken as this can sometimes promote dialkylation.[2][3]
-
Consider Reductive Amination: For many substrates, reductive amination is a superior alternative that avoids the issue of over-alkylation entirely.[4]
Question 2: My N-alkylation reaction is very slow or stalls completely. What are the likely causes?
Answer: A slow or incomplete reaction can be attributed to several factors:
-
Protonation of Piperidine: As the reaction proceeds, the generated acid (e.g., HBr, HI) protonates the basic piperidine starting material, forming a non-nucleophilic piperidinium salt and slowing the reaction down.[2][3]
-
Poor Leaving Group: The reactivity of the alkylating agent is critical. Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides.
-
Steric Hindrance: A bulky alkylating agent or a sterically hindered piperidine derivative can significantly slow down the rate of this SN2 reaction.[1]
-
Suboptimal Solvent: The choice of solvent can impact reaction rates. Polar aprotic solvents like acetonitrile or DMF are generally effective.[2][4]
Logical Diagram: N-Alkylation Pathways
This diagram illustrates the desired mono-alkylation pathway and the competing over-alkylation side reaction.
Caption: Desired mono-alkylation versus the over-alkylation side reaction.
Experimental Protocol: Controlled Mono-alkylation by Slow Addition
This protocol is designed to minimize the formation of quaternary ammonium salts by maintaining an excess of piperidine throughout the reaction.[2]
Materials:
-
Piperidine (1.1 equivalents)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)
-
Anhydrous acetonitrile
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine (1.1 eq.) in anhydrous acetonitrile.
-
Load the alkyl halide (1.0 eq.) into a syringe and place it on a syringe pump.
-
Set the syringe pump to add the alkyl halide to the stirred piperidine solution over several hours at room temperature.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the acetonitrile and any excess piperidine by rotary evaporation.
-
To obtain the free base from the resulting piperidinium salt, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.[2]
Troubleshooting Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is often used to synthesize N-substituted piperidines from a carbonyl compound and the piperidine.[5] It typically involves the formation of an iminium ion intermediate, which is then reduced in situ.[6] This method avoids the over-alkylation issues seen in direct alkylation.[4]
Frequently Asked Questions (FAQs)
Question 1: I am attempting a reductive amination, but I am isolating unreacted starting materials or the intermediate imine/enamine. What could be the problem?
Answer: This issue typically points to a problem with either the iminium ion formation or the reduction step.
Troubleshooting Steps:
-
Iminium Formation: The condensation of the piperidine and the carbonyl compound is often the rate-limiting step and is usually acid-catalyzed. Ensure that the pH of your reaction is appropriate (typically weakly acidic, pH 4-6). If the medium is too acidic, the piperidine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.
-
Water Removal: This condensation reaction produces water. For challenging substrates, removing water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the iminium ion.
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the carbonyl starting material.
-
Sodium triacetoxyborohydride (STAB): An excellent choice as it is mild, tolerant of slightly acidic conditions, and does not readily reduce aldehydes or ketones.[7]
-
Sodium cyanoborohydride (NaBH₃CN): Also selective, but highly toxic.
-
Catalytic Hydrogenation: A clean method but may not be compatible with other functional groups in the molecule (e.g., alkenes, alkynes, or benzyl protecting groups).[8]
-
Question 2: My reductive amination is producing unexpected byproducts. What are some possibilities?
Answer: While generally a clean reaction, side products can form.
-
Over-reduction: Harsher reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the starting carbonyl compound to an alcohol, competing with the desired amination pathway.
-
Bis-alkylation (Double Reductive Amination): If you are reacting a primary amine with a dicarbonyl compound, a double reductive amination can occur to form the piperidine ring itself.[8] This is a powerful synthetic strategy but an undesired side reaction if you are starting with piperidine.
Experimental Protocol: General Reductive Amination
This protocol describes a general procedure for the N-alkylation of piperidine via reductive amination with an aldehyde or ketone.
Materials:
-
Piperidine (1.1 equivalents)
-
Aldehyde or Ketone (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 eq.) in DCM, add piperidine (1.1 eq.).
-
If the condensation is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Continue stirring the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Troubleshooting N-Arylation (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds between an amine and an aryl halide.[9] However, its success is highly dependent on a fine balance of catalyst, ligand, base, and reaction conditions.
Frequently Asked Questions (FAQs)
Question 1: My Buchwald-Hartwig reaction has low yield and I see multiple side products in the crude mixture. What should I investigate first?
Answer: Low yields and multiple products often stem from catalyst deactivation or competing side reactions.[1] Key factors to investigate include:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[10] Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) by degassing the solvent and using Schlenk techniques.[10]
-
Ligand and Base Combination: The choice of phosphine ligand and base is critical and substrate-dependent.[1] For challenging aryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required.[10] A strong base like sodium tert-butoxide (NaOtBu) is typically needed, but weaker bases like K₃PO₄ may be required for base-sensitive substrates.[10]
-
Catalyst Decomposition: High temperatures can lead to catalyst decomposition, stalling the reaction.[10] Using a more robust, air-stable pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results.[10]
Question 2: What are the most common side products in a Buchwald-Hartwig N-arylation of piperidine?
Answer: Several unproductive pathways can compete with the desired C-N bond formation:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by sources of hydrogen in the reaction or a β-hydride elimination side reaction from a palladium-amide intermediate.[9][10]
-
Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl species. This is more common with highly reactive aryl halides like aryl iodides.[10]
-
Product Inhibition: The N-arylpiperidine product may coordinate to the palladium center and inhibit the catalytic cycle.[10]
Data Presentation: Troubleshooting Buchwald-Hartwig Reactions
The following table summarizes common issues and troubleshooting strategies for the N-arylation of piperidine.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxidized) 2. Inappropriate Ligand/Base 3. Low Temperature | 1. Ensure rigorous inert atmosphere; use an air-stable precatalyst. 2. Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) and strong bases (e.g., NaOtBu). 3. Increase temperature (typically 80-110 °C). | [1][10] |
| Hydrodehalogenation | 1. Non-inert atmosphere 2. Certain ligand/base combinations 3. β-Hydride elimination | 1. Rigorously degas solvent and use Schlenk techniques. 2. Adjust ligand/base combination. 3. Choose a ligand that promotes faster reductive elimination. | [9][10] |
| Biaryl Formation | 1. Highly reactive aryl halide 2. Suboptimal catalyst:ligand ratio | 1. Use a ligand that favors C-N over C-C coupling. 2. Optimize catalyst-to-ligand ratio (typically 1:1 to 1:2). | [10] |
| Reaction Stalls | 1. Catalyst Decomposition 2. Product Inhibition | 1. Use a more robust ligand or pre-catalyst; consider lower temperature for longer time. 2. A higher catalyst loading may be required. | [10] |
Diagrams for Buchwald-Hartwig Amination
This decision tree provides a logical workflow for troubleshooting common issues in Buchwald-Hartwig N-arylation reactions.
Caption: A decision tree for troubleshooting common N-arylation issues.[10]
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperidine with an aryl bromide.[1]
Materials:
-
Aryl bromide (1.0 equivalent)
-
Piperidine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) or Pd(OAc)₂ (2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or other glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask containing a stir bar.[11]
-
Reagent Addition: Seal the flask. Add the aryl bromide, followed by the anhydrous, degassed solvent and finally the piperidine via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 12-24 hours).[10][11]
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water.
-
Extraction: Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and brine.[1][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperidine.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Overcoming resistance to sulfonamide-based antibacterial agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on sulfonamide-based antibacterial agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to sulfonamides?
A1: Bacteria primarily develop resistance to sulfonamides through two main mechanisms:
-
Target Modification: This is the most common mechanism. It involves alterations in the dihydropteroate synthase (DHPS) enzyme, the target of sulfonamides.[1] This can occur via:
-
Chromosomal Mutations: Spontaneous mutations in the folP gene, which encodes the native DHPS, can reduce the binding affinity of sulfonamides.[1][2] Compensatory mutations may also arise to restore the enzyme's normal function.[3][4]
-
Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements like plasmids that carry sul genes (sul1, sul2, sul3, sul4).[1][2][3] These genes encode for alternative DHPS enzymes that are inherently resistant to sulfonamides but still effectively use the natural substrate, p-aminobenzoic acid (PABA).[3][5]
-
-
Reduced Intracellular Drug Concentration:
A less common mechanism is the overproduction of PABA, which can outcompete the sulfonamide inhibitor.[6]
Q2: Why is combination therapy with trimethoprim often used with sulfonamides?
A2: Combination therapy, such as with trimethoprim-sulfamethoxazole (TMP-SMX), creates a sequential blockade of the folic acid synthesis pathway.[7][8] Sulfonamides inhibit DHPS, and trimethoprim inhibits a downstream enzyme, dihydrofolate reductase (DHFR).[7][9] This dual action is often bactericidal, whereas sulfonamides alone are typically bacteriostatic.[7] This synergistic effect can also reduce the likelihood of resistance emerging.[10]
Q3: What are the key differences between the native DHPS enzyme and the sulfonamide-resistant Sul enzymes?
A3: The key difference lies in their active sites. Sul enzymes possess modifications, such as the insertion of a Phenylalanine (Phe) residue, that create steric hindrance for sulfonamides, preventing them from binding effectively.[5][11][12] This modification, however, does not significantly compromise the enzyme's ability to bind its natural substrate, PABA.[3][4] This allows the bacterium to continue producing folic acid even in the presence of the drug. The result is a dramatic loss in binding affinity for sulfonamides (over 1000-fold) in Sul enzymes compared to the native DHPS.[11]
Q4: Are there novel strategies being explored to overcome sulfonamide resistance?
A4: Yes, several strategies are under investigation:
-
Developing Novel Sulfonamide Derivatives: Chemical modification of existing sulfa drugs to create new agents that can evade resistance mechanisms.[7][13]
-
Hybrid Compounds: Creating single molecules that combine a sulfonamide with another bioactive scaffold to offer multiple mechanisms of action.[7][14]
-
Sul Enzyme Inhibitors: Designing drugs that can specifically inhibit the resistant Sul enzymes, potentially restoring the efficacy of older sulfonamides.[11][12]
-
Adjuvants: Using non-antibiotic compounds, or "resistance breakers," that can be co-administered with sulfonamides to enhance their activity or block resistance mechanisms.[8]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for a Sulfonamide.
-
Possible Cause 1: Inoculum size variability.
-
Troubleshooting Step: Ensure your bacterial inoculum is standardized accurately, typically to a 0.5 McFarland standard, for every experiment. Inconsistent bacterial density will lead to variable MIC values.
-
-
Possible Cause 2: Media components.
-
Troubleshooting Step: The presence of PABA or thymidine in the growth medium can antagonize sulfonamide activity. Use a medium with low levels of these compounds, such as Mueller-Hinton Broth (MHB), which is the standard for most susceptibility testing.[1]
-
-
Possible Cause 3: Drug instability.
-
Troubleshooting Step: Prepare fresh stock solutions of your sulfonamide agent. Some sulfonamides can degrade over time or with improper storage. Ensure the solvent used (e.g., DMSO) is pure and does not interfere with the assay.[11]
-
Problem 2: PCR amplification of sul genes (sul1, sul2, etc.) is failing or non-specific.
-
Possible Cause 1: Poor DNA quality.
-
Troubleshooting Step: Use a reliable DNA extraction kit and verify the quality and quantity of the genomic DNA using spectrophotometry or gel electrophoresis before proceeding with PCR.
-
-
Possible Cause 2: Primer issues.
-
Troubleshooting Step: Verify your primer sequences against published, validated primers for the specific sul gene of interest.[15] Run a temperature gradient PCR to determine the optimal annealing temperature for your specific primer set and template.
-
-
Possible Cause 3: Low gene copy number.
-
Troubleshooting Step: If the resistance gene is present on a low-copy-number plasmid, you may need to increase the amount of template DNA used in the reaction or increase the number of PCR cycles.
-
Problem 3: A bacterial strain shows phenotypic resistance to sulfonamides, but PCR for common sul genes is negative.
-
Possible Cause 1: Mutation in the chromosomal folP gene.
-
Possible Cause 2: Efflux pump mechanism.
-
Troubleshooting Step: The strain may be actively pumping the drug out. Perform an efflux pump assay using a fluorescent dye like ethidium bromide (EtBr) in the presence and absence of an efflux pump inhibitor (like CCCP) to detect active efflux.[1]
-
-
Possible Cause 3: Presence of a novel or less common sul gene.
Data Presentation
Table 1: Sulfamethoxazole (SMX) Susceptibility in E. coli Strains with Different Resistance Mechanisms.
| E. coli Strain | Relevant Genotype | SMX MIC (µg/mL) | Fold Change in MIC (vs. WT) |
| Wild-Type (WT) | folP⁺ | 8 | 1 |
| ΔfolP + sul1 plasmid | ΔfolP, sul1⁺ | >1024 | >128 |
| ΔfolP + sul2 plasmid | ΔfolP, sul2⁺ | >1024 | >128 |
| ΔfolP + sul3 plasmid | ΔfolP, sul3⁺ | >1024 | >128 |
| ΔfolP + sul1F178G plasmid | ΔfolP, sul1 (mutant) | 64 | 8 |
Data synthesized from Venkatesan et al., 2023.[11][12][16] The F178G mutation in Sul1 restores a significant degree of susceptibility to SMX, highlighting the critical role of this phenylalanine residue in conferring resistance.
Table 2: Kinetic Parameters of DHPS and Sul1 Enzymes.
| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| EcDHPS (Wild-Type) | pABA | 0.4 ± 0.1 | 0.45 ± 0.04 | 1.1 x 10⁶ |
| Sul1 | pABA | 2.6 ± 0.5 | 0.35 ± 0.02 | 1.3 x 10⁵ |
| EcDHPS (Wild-Type) | SMX (Inhibitor) | Kᵢ = 0.1 µM | - | - |
| Sul1 | SMX (Inhibitor) | Kᵢ > 200 µM | - | - |
Data synthesized from Venkatesan et al., 2023.[11][12] This table shows that while Sul1 has a slightly lower affinity for the natural substrate pABA compared to the native E. coli DHPS (EcDHPS), its catalytic efficiency is robust. Crucially, its affinity for the inhibitor sulfamethoxazole (SMX) is dramatically reduced (Kᵢ > 200 µM vs 0.1 µM), which is the molecular basis of its resistance.
Experimental Protocols
1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[1]
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sulfonamide stock solution
-
Incubator (35-37°C)
-
Microplate reader (optional)
-
-
Procedure:
-
Prepare Drug Dilutions: Prepare serial two-fold dilutions of the sulfonamide in CAMHB directly in the wells of a 96-well plate. A typical final volume per well is 100 µL. Include a positive control well (no drug) and a negative control well (no bacteria).
-
Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial suspension to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest sulfonamide concentration at which there is no visible turbidity (bacterial growth).[17] This can be confirmed by measuring the optical density (OD) at 600 nm.[17]
-
2. Protocol: PCR-Based Detection of sul Resistance Genes
This protocol outlines the general steps for detecting the presence of common sulfonamide resistance genes.[2]
-
Materials:
-
Extracted bacterial genomic DNA (template)
-
Gene-specific primers for sul1, sul2, etc.
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Nuclease-free water
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
-
Procedure:
-
Reaction Setup: In a PCR tube, combine the PCR master mix, forward primer, reverse primer, template DNA, and nuclease-free water to the final reaction volume. Include a positive control (DNA from a known sul-positive strain) and a negative control (no template DNA).
-
Thermal Cycling: Place the tubes in a thermal cycler and run a standard PCR program:
-
Initial Denaturation: ~95°C for 5 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (optimize based on primer Tₘ).
-
Extension: 72°C for 1 minute (adjust based on expected amplicon size).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by running them on an agarose gel stained with an intercalating dye. The presence of a band of the expected size indicates a positive result for the targeted sul gene.
-
Visualizations
Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.
Caption: Workflow for identifying sulfonamide resistance mechanisms.
Caption: Sequential blockade of the folate pathway by combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. ldh.la.gov [ldh.la.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]
- 14. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Piperidine-1-Sulfonamide and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Sulfonamides, a long-standing class of synthetic antimicrobials, continue to be a scaffold for the development of new derivatives with improved efficacy and broader spectrums of activity. This guide provides a comparative analysis of the antibacterial activity of piperidine-1-sulfonamide derivatives and other traditional sulfonamides, supported by experimental data from various studies.
Executive Summary
The incorporation of a piperidine ring into the sulfonamide scaffold has been investigated as a strategy to enhance antibacterial properties. While data on the parent this compound is scarce in publicly available literature, numerous studies on its derivatives showcase promising antibacterial activity. This guide will delve into the available data, comparing the performance of these modified sulfonamides against traditional agents like sulfamethoxazole and sulfadiazine. The comparison will cover their mechanism of action, spectrum of activity, and potency, as indicated by Minimum Inhibitory Concentration (MIC) values.
Mechanism of Action: A Tale of Two Targets
Traditional sulfonamides are well-established competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the production of dihydrofolic acid, a precursor for nucleotide synthesis, ultimately leading to bacteriostasis.[1]
Interestingly, some novel sulfonylpiperidine derivatives have been shown to possess an alternative mechanism of action, acting as inhibitors of thymidylate kinase (TMK).[2] TMK is essential for the synthesis of deoxythymidine diphosphate (dTDP), a key building block for DNA. This dual-targeting potential within the broader class of piperidine-containing sulfonamides makes them a particularly interesting area of research.
Comparative In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various piperidine-containing sulfonamides and traditional sulfonamides against a range of bacterial pathogens. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons in a single study are limited. Therefore, these tables should be interpreted as a general guide to the potential activity of these compounds.
Table 1: Antibacterial Activity of Piperidine Sulfonamide Derivatives
| Compound Class/Derivative | Bacterium | MIC (µg/mL) | Reference |
| Sulfonylpiperidines (TMK Inhibitors) | [2] | ||
| Phenol derivative 11 | Staphylococcus aureus (MSSA) | 0.5 - 1 | [2] |
| Staphylococcus aureus (MRSA) | 1 - 2 | [2] | |
| Staphylococcus epidermidis | 0.5 | [2] | |
| Enterococcus faecalis | 2 | [2] | |
| Enterococcus faecium | 4 | [2] | |
| Sulfonyl Piperidine Carboxamides | [3] | ||
| Derivative 5a | Staphylococcus aureus | 62.5 | [3] |
| Bacillus subtilis | 125 | [3] | |
| Escherichia coli | 250 | [3] | |
| Pseudomonas aeruginosa | 500 | [3] | |
| Derivative 5f | Staphylococcus aureus | 31.25 | [3] |
| Bacillus subtilis | 62.5 | [3] | |
| Escherichia coli | 125 | [3] | |
| Pseudomonas aeruginosa | 250 | [3] | |
| Piperidine-based Sulfobetaines | [4] | ||
| P16S3 & P16S4 | Staphylococcus aureus | 0.01 | [4] |
| Bacillus subtilis | 0.01 | [4] | |
| Escherichia coli | 0.01 | [4] | |
| Pseudomonas aeruginosa | 0.01 | [4] |
Table 2: Antibacterial Activity of Traditional Sulfonamides
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Sulfamethoxazole | [5] | ||
| Staphylococcus aureus | 16 - >128 | [5] | |
| Escherichia coli | 8 - >128 | [5] | |
| Klebsiella pneumoniae | 16 - >128 | [5] | |
| Sulfamethoxazole/Trimethoprim | [6] | ||
| Staphylococcus aureus | ≤0.5/9.5 - >16/304 | [6] | |
| Haemophilus influenzae | ≤0.5/9.5 - 4/76 | [6] | |
| Sulfadiazine | [7] | ||
| Staphylococcus aureus | >100 | [7] | |
| Escherichia coli | >100 | [7] |
Experimental Protocols
The antibacterial activity data presented in this guide was primarily determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated at a controlled temperature, typically 35-37°C, for 16-24 hours. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Key Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of the sulfonamides are prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a density equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: The inoculated microtiter plates are incubated under appropriate atmospheric conditions and temperature for a specified period.
-
Interpretation: The MIC is determined as the lowest concentration of the drug that prevents visible growth (turbidity) of the bacteria.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of sulfonamides is influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.
-
Piperidine Moiety: The inclusion of a piperidine ring can influence the physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn can affect cell permeability and target engagement.
-
Substituents on the Piperidine Ring: Modifications to the piperidine ring itself, as seen in the sulfonyl piperidine carboxamide derivatives, can significantly impact the antibacterial potency and spectrum.
-
Arylsulfonyl vs. Alkylsulfonyl: The nature of the group attached to the sulfonyl moiety (aryl or alkyl) can also modulate activity. For instance, in one study of arylsulfonyl piperazine oxazolidinones, the arylcarbonyl derivatives were found to be more active than the arylsulfonyl derivatives.
Conclusion
The available data suggests that piperidine-containing sulfonamides represent a promising area for the development of new antibacterial agents. Certain derivatives have demonstrated potent activity, particularly against Gram-positive bacteria, with some exhibiting MIC values superior to those of traditional sulfonamides against specific strains. The discovery of an alternative mechanism of action for some sulfonylpiperidines, targeting TMK, further enhances the potential of this class of compounds to combat antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double blind comparison of short and medium term sulfonamides, sulfamethizole and sulfamethoxazole, in uncomplicated acute urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-antibacterial activity of arylcarbonyl- and arylsulfonyl-piperazine 5-triazolylmethyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine-1-sulfonamide and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. This guide provides a comparative study of Piperidine-1-sulfonamide and its analogs, offering an objective look at their performance against various biological targets, supported by experimental data and detailed protocols.
The piperidine ring is a privileged structure in drug design due to its favorable physicochemical properties, which can enhance metabolic stability and bioavailability.[1] The addition of a sulfonamide group introduces a key functional moiety capable of engaging in hydrogen bonding and other interactions within biological targets, making piperidine sulfonamides a versatile class of compounds with a wide range of pharmacological activities, including enzyme inhibition and antimicrobial effects.[1][2][3] This guide delves into the structure-activity relationships (SAR) of these analogs, presenting quantitative data to facilitate informed decisions in drug development programs.
Quantitative Comparison of Biological Activity
The biological efficacy of piperidine sulfonamide analogs is highly dependent on the nature and position of substituents on both the piperidine and sulfonamide moieties. The following tables summarize the inhibitory activities of various analogs against key enzymatic targets and their antimicrobial potency.
Table 1: Enzyme Inhibitory Activity of Piperidine Sulfonamide Analogs
| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) |
| Series 1: N-substituted N-(piperidin-1-yl)benzenesulfonamides | |||
| Compound 1 | N-(piperidin-1-yl)benzenesulfonamide | Acetylcholinesterase (AChE) | 13.5 ± 0.12 |
| Butyrylcholinesterase (BChE) | 10.2 ± 0.09 | ||
| Lipoxygenase (LOX) | > 100 | ||
| Compound 3a | N-methyl-N-(piperidin-1-yl)benzenesulfonamide | AChE | 15.2 ± 0.18 |
| BChE | 12.8 ± 0.11 | ||
| LOX | > 100 | ||
| Compound 3b | N-ethyl-N-(piperidin-1-yl)benzenesulfonamide | AChE | 18.7 ± 0.21 |
| BChE | 15.4 ± 0.15 | ||
| LOX | > 100 | ||
| Series 2: Piperazine Sulfonamides as DPP-4 Inhibitors | |||
| Compound 1a | 1,4-bis(2-chlorophenylsulfonyl)piperazine | Dipeptidyl peptidase-4 (DPP-4) | % Inhibition @ 100 µM: 22.6 |
| Compound 1d | 1,4-bis(2-methylphenylsulfonyl)piperazine | DPP-4 | % Inhibition @ 100 µM: 11.2 |
| Sitagliptin | (Reference Drug) | DPP-4 | - |
Data for Series 1 sourced from Khalid et al. (2013).[1] Data for Series 2 sourced from Abu Khalaf et al. (2021).[4][5][6]
Table 2: Antimicrobial Activity of Piperidine Sulfonamide Analogs
| Compound ID | Structure | Xanthomonas oryzae pv. oryzae (Xoo) EC₅₀ (µg/mL) | Xanthomonas axonopodis pv. citri (Xac) EC₅₀ (µg/mL) |
| Series 3: Sulfanilamide Derivatives Containing Piperidine | |||
| Compound A₁ | 2-fluoro-N-(piperidin-1-yl)benzenesulfonamide | 4.79 | 7.76 |
| Compound A₂ | 3-fluoro-N-(piperidin-1-yl)benzenesulfonamide | 4.20 | 5.34 |
| Compound A₃ | 4-fluoro-N-(piperidin-1-yl)benzenesulfonamide | 4.69 | 7.90 |
| Compound A₅ | 3-chloro-N-(piperidin-1-yl)benzenesulfonamide | 3.18 | - |
| Compound C₄ | N-(1-(octylsulfonyl)piperidin-4-yl)aniline | 2.02 | - |
| Bismerthiazol | (Reference) | 42.38 | 110.54 |
| Thiodiazole copper | (Reference) | 64.50 | 121.40 |
Data for Series 3 sourced from Zhang et al. (2023).[2]
Experimental Protocols
Detailed and standardized experimental procedures are critical for the reliable evaluation and comparison of chemical compounds. Below are the methodologies for key biological assays cited in this guide.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., H-Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]
-
Test compounds (dissolved in DMSO or assay buffer)
-
Positive control inhibitor (e.g., Sitagliptin)[8]
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or control. For 100% activity wells, add 10 µL of the corresponding solvent instead of the inhibitor. For background wells, add 40 µL of assay buffer and 10 µL of solvent.[7][8]
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.[8]
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7]
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of background well) / (Fluorescence of 100% activity well - Fluorescence of background well)] x 100
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
96-well plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.[11]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10][11]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the context of the targeted biological processes and the experimental designs, the following diagrams are provided.
Caption: Workflow for the DPP-4 enzyme inhibition assay.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. atcc.org [atcc.org]
Validating the Mechanism of Action of Piperidine-1-sulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Piperidine-1-sulfonamide derivatives with alternative compounds, focusing on their mechanisms of action as both antimicrobial agents and enzyme inhibitors. The information presented is supported by experimental data to aid in the validation and development of this important class of molecules.
Antibacterial Mechanism: Dihydropteroate Synthase (DHPS) Inhibition
A primary mechanism of antibacterial action for this compound derivatives is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents as it is absent in humans.
Signaling Pathway: Bacterial Folate Biosynthesis
The following diagram illustrates the bacterial folate biosynthesis pathway and the role of DHPS, which is competitively inhibited by sulfonamides.
Comparative Performance of DHPS Inhibitors
The following table summarizes the in vitro antibacterial activity of a novel this compound derivative (C4) compared to commercial antibacterial agents and a traditional sulfonamide.
| Compound | Target Organism | EC50 (µg/mL) | Reference |
| This compound (C4) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | [1][2] |
| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | [1][2] |
| Thiodiazole Copper | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 | [1][2] |
| Sulfadiazine | Xanthomonas oryzae pv. oryzae (Xoo) | >150 |
Experimental Protocols: DHPS Inhibition Assays
A common method for measuring DHPS activity is a coupled spectrophotometric assay.
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 5 µM p-aminobenzoic acid (pABA), 12.5 µM 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPPP), 10 mM MgCl₂, 50 mM HEPES buffer (pH 7.6), an excess of DHFR, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative or alternative inhibitor to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding DHPS enzyme (e.g., 10 ng).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Principle: This assay measures the incorporation of a radiolabeled substrate, [¹⁴C]pABA, into the product, dihydropteroate.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 5 µM [¹⁴C]pABA, 12.5 µM DHPPP, 10 mM MgCl₂, and 50 mM HEPES buffer (pH 7.6).
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Enzyme Addition: Start the reaction by adding DHPS.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding acetic acid.
-
Separation: Separate the radiolabeled product from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled product using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow: Antibacterial Susceptibility Testing
Enzyme Inhibition: Targeting Human Enzymes
This compound derivatives and their structural analogs have also been investigated as inhibitors of various human enzymes, demonstrating their potential in treating a range of diseases.
Acetylcholinesterase (AChE) Inhibition
Relevance: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.
| Compound Class | Specific Compound | Target Enzyme | IC50 | Reference |
| This compound | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine | AChE | 0.56 nM | |
| Piperidine | Donepezil | AChE | 5.7 nM | |
| Piperidine | Compound 5d (ortho-fluoro benzamide derivative) | AChE | 13 nM | |
| Piperazine | Various derivatives | AChE | 4.59 - 6.48 µM |
Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate solution.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Carbonic Anhydrase (CA) Inhibition
Relevance: CAs are involved in various physiological processes, including pH regulation and CO₂ transport. Their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.
| Compound Class | Specific Compound | Target Isoform | Kᵢ (nM) | Reference |
| This compound | Piperazine-based derivative (6) | hCA I | 7.9 | |
| This compound | Piperazine-based derivative (6) | hCA II | 3.5 | |
| This compound | Piperazine-based derivative (6) | hCA IX | 0.9 | |
| Piperazine-sulfamate | Various derivatives | hCA II | 1.0 - 94.4 | |
| Piperazine-sulfamate | Various derivatives | hCA IX | 0.91 - 36.9 | |
| Standard Inhibitor | Acetazolamide | hCA I | 250 | |
| Standard Inhibitor | Acetazolamide | hCA II | 12 |
Principle: This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, monitored at 405 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of the CA isoform, p-NPA, and test compounds in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Assay Mixture: In a 96-well plate, add the buffer and test compounds.
-
Enzyme Addition: Add the CA solution and incubate to allow for inhibitor binding.
-
Reaction Initiation: Add the p-NPA solution to start the reaction.
-
Measurement: Monitor the increase in absorbance at 405 nm over time.
-
Data Analysis: Calculate reaction rates and determine IC50 values.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Relevance: DPP-IV inhibitors are used to treat type 2 diabetes by preventing the degradation of incretin hormones, which leads to increased insulin secretion.
| Compound Class | Specific Compound(s) | % Inhibition at 100 µM | IC50 | Reference |
| Piperazine-sulfonamide | 1,4-bis(phenylsulfonyl) derivatives | 11.2 - 22.6% | Not provided | |
| Piperazine-oxadiazole-sulfonamide | Compound 8h | 27.32% at 10 µM | Not provided | |
| Standard Inhibitor | Sitagliptin | - | 8.8 nM |
Principle: This fluorometric assay measures the cleavage of the substrate Gly-Pro-AMC by DPP-IV, which releases the fluorescent product aminomethylcoumarin (AMC).
Procedure:
-
Reagent Preparation: Prepare solutions of DPP-IV enzyme, Gly-Pro-AMC, and test compounds in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the buffer and test compounds.
-
Enzyme Addition: Add the DPP-IV solution and pre-incubate.
-
Reaction Initiation: Add the substrate solution.
-
Measurement: Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time.
-
Data Analysis: Calculate the reaction rates and determine the IC50 values.
Scaffold Comparison: Piperidine vs. Piperazine
The choice between a piperidine and a piperazine scaffold in drug design is a critical decision that influences the physicochemical and pharmacological properties of the molecule.
| Property | Piperidine | Piperazine | Implication in Drug Design |
| Structure | Single nitrogen atom | Two nitrogen atoms at positions 1 and 4 | Piperazine offers two points for substitution, allowing for more complex structures and modulation of properties. |
| Basicity (pKa) | ~11.2 | pKa1: ~5.6, pKa2: ~9.8 | Piperidine is more basic, which can lead to stronger ionic interactions but also higher clearance. Piperazine's dual pKa allows for finer tuning of basicity and solubility. |
| Lipophilicity (logP) | More lipophilic | Less lipophilic | Piperidine's higher lipophilicity can enhance membrane permeability but may also increase metabolic susceptibility. |
| Metabolic Stability | Can be more stable depending on substitution | The second nitrogen can be a site of metabolic liability | Piperidine may be preferred when metabolic stability is a primary concern. |
| Biological Activity | Common in CNS drugs, antimicrobials | Prevalent in antihistamines, antipsychotics, anticancer drugs | The choice of scaffold can significantly influence receptor selectivity and overall pharmacological profile. |
Conclusion
This compound derivatives are a versatile class of compounds with significant potential in both antimicrobial and enzyme-inhibitory applications. Their primary antibacterial mechanism involves the potent inhibition of bacterial DHPS, offering a clear advantage over traditional sulfonamides and other commercial agents. Furthermore, the piperidine scaffold, often in combination with a sulfonamide moiety, serves as a valuable framework for designing inhibitors of key human enzymes such as AChE, CAs, and DPP-IV. The choice between a piperidine and a piperazine scaffold allows for the fine-tuning of physicochemical and pharmacological properties to optimize drug candidates for specific therapeutic targets. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to validate the mechanism of action and advance the development of novel this compound-based therapeutics.
References
In Vivo Efficacy of Piperidine-1-Sulfonamide Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of the performance of novel piperidine-1-sulfonamide derivatives in animal models for antibacterial and anticancer applications, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating promising therapeutic potential across various disease areas. This guide provides an objective comparison of their in vivo efficacy in animal models, focusing on recent advancements in antibacterial and anticancer applications. Detailed experimental protocols and quantitative data are presented to support the findings.
Antibacterial Efficacy Against Plant Bacterial Diseases
A novel series of sulfonamide derivatives incorporating a piperidine moiety has been investigated for the management of plant bacterial diseases, specifically targeting rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo).
Comparison of In Vivo Antibacterial Activity
One standout compound, designated C4 , has demonstrated significant curative and protective activities in rice plants. Compared to commercial bactericides, C4 shows superior or comparable efficacy in controlling bacterial blight.
| Compound | Dose | Curative Activity (%)[1] | Protective Activity (%)[1] |
| C4 | 200 µg/mL | 34.78[1] | 39.83[1] |
| Thiodiazole Copper (TC) | 200 µg/mL | 29.57[1] | 30.51[1] |
| Bismerthiazol (BT) | 200 µg/mL | 33.91[1] | 38.14[1] |
| DMSO (Negative Control) | Equal Dose | - | - |
Experimental Protocol: In Vivo Antibacterial Assay
The in vivo antibacterial efficacy of compound C4 was evaluated against rice bacterial leaf blight using the following methodology:
-
Animal Model: Rice variety "Xiangliangyou" was cultivated for approximately 8 weeks.[1]
-
Pathogen: Xanthomonas oryzae pv. oryzae (Xoo) with an optical density at 595 nm (OD595) between 0.6 and 0.8.[1]
-
Curative Activity Assessment:
-
Rice leaves were inoculated by clipping the tips (1-2 cm) with scissors coated in the Xoo suspension.[1]
-
Twenty-four hours post-inoculation, the test compounds (C4, TC, BT) and a DMSO control were sprayed onto the leaves.
-
The treated plants were maintained in a controlled greenhouse environment.
-
After 14 days, the lesion lengths on the leaves were measured to determine the curative effect.
-
-
Protective Activity Assessment:
-
The test compounds and control were sprayed onto healthy rice leaves.
-
Twenty-four hours later, the leaves were inoculated with Xoo using the leaf-clipping method.
-
The plants were kept in a greenhouse for 14 days, after which the lesion lengths were measured to assess protective efficacy.
-
Mechanism of Action
Biochemical assays suggest that compound C4 exerts its antibacterial effect through a dual mechanism: interaction with dihydropteroate synthase (DHPS) and irreversible damage to the bacterial cell membrane.[1]
References
A Comparative Guide to the Structure-Activity Relationship of Piperidine-1-sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine-1-sulfonamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent agents across various therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their antibacterial, anticancer, carbonic anhydrase inhibitory, and dipeptidyl peptidase-4 (DPP-4) inhibitory activities. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate informed decision-making in drug design and development.
Comparative Biological Activity Data
The following tables summarize the biological activities of various this compound analogs, highlighting the impact of structural modifications on their potency.
Antibacterial Activity
A series of novel sulfanilamide derivatives containing a piperidine moiety have been investigated for their antibacterial activity against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1][2]
Table 1: Antibacterial Activity of this compound Analogs against Plant Pathogens [1]
| Compound | R | Xoo EC₅₀ (µg/mL) | Xac EC₅₀ (µg/mL) |
| A₁₀ | 2-CF₃ | 2.65 | - |
| A₈ | 3-Br | - | 4.74 |
| C₄ | n-butyl | 2.02 | - |
| Bismerthiazol (Control) | - | 42.38 | 110.54 |
| Thiodiazole copper (Control) | - | 64.50 | 121.40 |
EC₅₀: Half maximal effective concentration
The SAR for these antibacterial agents indicates that the introduction of electron-withdrawing groups, such as 2-CF₃ and 3-Br, on the phenyl ring of the sulfonamide moiety enhances activity.[1] Furthermore, the length of the alkyl chain on the piperidine nitrogen was found to influence potency, with an n-butyl group (compound C₄) showing excellent activity.[1]
Anticancer Activity
Piperidine and piperazine sulfonamide derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.
Table 2: Anticancer Activity of Piperidine/Piperazine Sulfonamide Analogs [3][4]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 8b | MDA-MB-231 | 4.62 |
| MCF-7 | 7.13 | |
| HeLa | 7.21 | |
| Compound 22 | K562 (Leukemia) | < 10 |
| Cisplatin (Control) | - | Variable |
| Doxorubicin (Control) | - | Variable |
IC₅₀: Half maximal inhibitory concentration
For the anticancer sulfonamides, the presence of a thiophene ring in compound 8b was associated with greater potency compared to a phenyl ring.[3] In another study, fused aromatic sulfonamides containing a condensed piperidine moiety, such as compound 22, exhibited potent cytotoxicity against leukemia cells.[4]
Carbonic Anhydrase Inhibition
A number of this compound derivatives have been evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms.
Table 3: Carbonic Anhydrase Inhibitory Activity of this compound Analogs [5][6][7]
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| Compound 6 | 7.9 | 3.7 | 0.9 | - |
| Compound 15 | - | 3.3 | 6.1 | - |
| Compound 16 | - | - | 0.8 | - |
| Compound 6k | 45.8 | 753.4 | 296.5 | 1382.2 |
| Acetazolamide (Control) | 250 | 12 | 25 | 74 |
Kᵢ: Inhibition constant
The SAR studies of these inhibitors revealed that substitutions on the "tail" portion of the molecule, which extends from the piperidine ring, significantly influence isoform selectivity.[5] For instance, compound 6, with a 4-methoxyphenyl group, showed potent inhibition of hCA IX.[5] Compound 15, featuring a fused indene ring, was a highly potent hCA II inhibitor.[6] The position of substituents on the sulfamide moiety also played a crucial role in determining potency and selectivity.[7]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Piperazine and piperidine sulfonamides have been investigated as inhibitors of DPP-4 for the management of type 2 diabetes.[8][9]
Table 4: DPP-4 Inhibitory Activity of Piperazine/Piperidine Sulfonamide Analogs
| Compound | % Inhibition @ 10 µM | % Inhibition @ 100 µM |
| Compound 8h | 27.32 | - |
| Compound 1a (p-Cl) | - | 22.6 |
| Compound 1d (p-CH₃) | - | 11.2 |
| Sitagliptin (Control) | - | - |
SAR analysis indicates that electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety of piperazine derivatives enhance DPP-4 inhibitory activity compared to electron-donating groups like methyl.[9] For piperazine-based compounds, the presence of methoxy and fluoro groups on the phenyl ring was also found to be beneficial for activity.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation : Bacterial strains are cultured overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation : Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells containing only broth and bacteria (growth control) and broth only (sterility control) are included.
-
Incubation : The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Data Analysis : The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The half-maximal effective concentration (EC₅₀) can be calculated by measuring the optical density at 600 nm and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Data Analysis : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
-
Enzyme and Compound Preparation : Purified human carbonic anhydrase isoforms are used. The test compounds are dissolved in a suitable solvent.
-
Assay Procedure : The assay measures the enzyme-catalyzed hydration of CO₂. The enzyme and inhibitor are pre-incubated. The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated buffer.
-
Data Acquisition : The change in pH is monitored over time using a stopped-flow spectrophotometer with a pH indicator.
-
Data Analysis : The initial rates of the reaction are determined. The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme inhibition models.
DPP-4 Inhibition Assay (Fluorometric Assay)
-
Reagent Preparation : Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a suitable assay buffer are prepared.
-
Assay Procedure : The test compound and the DPP-4 enzyme are pre-incubated in a 96-well plate. The reaction is initiated by adding the fluorogenic substrate.
-
Incubation : The plate is incubated at 37°C for a specified time.
-
Fluorescence Measurement : The fluorescence of the product (AMC) is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis : The percent inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.
Caption: A generalized workflow for the design, synthesis, and evaluation of novel drug candidates.
Structure-Activity Relationship of Antibacterial Piperidine-1-sulfonamides
This diagram illustrates the key structural features of this compound analogs that influence their antibacterial activity.
Caption: Key SAR insights for antibacterial this compound analogs.
Dihydropteroate Synthase (DHPS) Inhibition Pathway
The antibacterial activity of many sulfonamides, including this compound analogs, is attributed to the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.
Caption: Inhibition of the bacterial folate synthesis pathway by this compound analogs.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Analysis of Piperidine Compounds: In Vitro Efficacy vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. The journey from a promising compound in a petri dish to a viable clinical candidate is fraught with challenges, with a significant hurdle being the translation of in vitro potency to in vivo efficacy. This guide provides an objective comparison of the in vitro and in vivo activities of several piperidine compounds across different therapeutic areas, supported by experimental data and detailed methodologies.
Anti-Inflammatory Activity: 1-Piperidinepropionic Acid
1-Piperidinepropionic acid has been investigated for its anti-inflammatory properties, demonstrating a promising correlation between its activity in cell-based assays and a preclinical animal model of sepsis.
Data Presentation
| Compound | In Vitro Assay | Cell Line | In Vitro Endpoint | In Vivo Model | In Vivo Endpoint |
| 1-Piperidinepropionic Acid | Inhibition of LPS-induced cytokine expression | THP-1 (human monocytic cell line) | Dose-dependent inhibition of IL-6, IL-1β, and IL-10 expression[1] | LPS-induced sepsis in mice | Reduced mortality and decreased lung tissue levels of IL-6, IL-1β, and IL-10[1] |
Signaling Pathway
The anti-inflammatory effects of 1-Piperidinepropionic acid are believed to be mediated through the inhibition of the Protease-Activated Receptor 2 (PAR2) signaling pathway.
Caption: Proposed mechanism of 1-Piperidinepropionic Acid in modulating the PAR2 signaling pathway.
Experimental Protocols
In Vitro: Inhibition of LPS-Induced Cytokine Expression in THP-1 Cells
-
Cell Culture: Human monocytic THP-1 cells are cultured in a suitable medium.
-
Compound Treatment: Cells are treated with varying concentrations of 1-Piperidinepropionic Acid.
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.
-
Cytokine Measurement: After a specified incubation period, the expression levels of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-10 in the cell supernatant or cell lysates are quantified using methods like ELISA or qPCR.[1]
In Vivo: LPS-Induced Sepsis Mouse Model
-
Animal Model: Sepsis is induced in mice by intraperitoneal injection of a lethal or sub-lethal dose of LPS.[1][2]
-
Compound Administration: 1-Piperidinepropionic Acid is administered to the mice, typically via intraperitoneal or intravenous injection, before or after the LPS challenge.[1]
-
Efficacy Evaluation: The effectiveness of the treatment is assessed by monitoring survival rates over a defined period. Additionally, at specific time points, tissues (e.g., lung, liver) and blood are collected to measure the levels of inflammatory cytokines and markers of organ damage.[1]
Neuroprotective Activity: Piperidine Urea Derivative (Compound A10)
A novel piperidine urea derivative, referred to as Compound A10, has shown significant neuroprotective effects in both in vitro and in vivo models of ischemic stroke.[3]
Data Presentation
| Compound | In Vitro Assay | Cell Line | In Vitro Endpoint | In Vivo Model | Dosing | In Vivo Endpoint |
| Compound A10 | Neuroprotection against L-glutamic acid-induced injury | SH-SY5Y (human neuroblastoma) | Increased cell survival rate in a dose-dependent manner (0.1, 1, 10 μmol/L)[3] | Middle Cerebral Artery Occlusion (MCAO) in rats | 1.0, 3.0, 5.0 mg/kg[3] | Dose-dependent reduction in cerebral infarction area[3] |
| Cytotoxicity Assay | SH-SY5Y | Low cytotoxicity at high concentrations[3] |
Experimental Workflow
Caption: Experimental workflow for evaluating the neuroprotective effects of Compound A10.
Experimental Protocols
In Vitro: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of Compound A10 for a specified duration.
-
Induction of Injury: Neuronal injury is induced by exposing the cells to L-glutamic acid.
-
Cell Viability Assessment: Cell viability is measured using a standard method like the MTT assay to determine the protective effect of Compound A10.[3]
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Rat Model
-
Animal Model: Ischemic stroke is induced in rats by occluding the middle cerebral artery, a commonly used model to mimic human stroke.
-
Compound Administration: Compound A10 is administered to the rats at various doses, typically via intravenous or intraperitoneal injection, either before or after the MCAO procedure.[3]
-
Assessment of Infarct Size: After a defined period of reperfusion, the animals are euthanized, and their brains are sectioned and stained (e.g., with TTC staining) to visualize and quantify the area of cerebral infarction. A reduction in the infarct size in the treated group compared to the control group indicates a neuroprotective effect.[3]
Cholinesterase Inhibition for Alzheimer's Disease: Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones
A series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives, including compounds 15b and 15j, have been synthesized and evaluated as potential treatments for Alzheimer's disease, showing potent cholinesterase inhibition in vitro and cognitive improvement in vivo.[4][5]
Data Presentation
| Compound | In Vitro Target | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy |
| 15b | Acetylcholinesterase (AChE) | 0.39 ± 0.11 | Scopolamine-induced memory impairment in mice | Amelioration of memory deficits in the Morris water maze test[5] |
| Butyrylcholinesterase (BChE) | 0.66 ± 0.16 | |||
| 15j | Acetylcholinesterase (AChE) | 0.39 ± 0.15 | Scopolamine-induced memory impairment in mice | Amelioration of memory deficits in the Morris water maze test[5] |
| Butyrylcholinesterase (BChE) | 0.16 ± 0.04 |
Signaling Pathway
These compounds are designed to inhibit acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
Caption: Mechanism of action of cholinesterase inhibitors like compounds 15b and 15j.
Experimental Protocols
In Vitro: Cholinesterase Inhibition Assay
-
Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (or butyrylcholinesterase) and a suitable substrate (e.g., acetylthiocholine) are prepared.
-
Inhibitor Incubation: The enzyme is incubated with various concentrations of the test compounds (15b and 15j).
-
Enzymatic Reaction: The reaction is initiated by adding the substrate. The rate of the enzymatic reaction is monitored, often by measuring the production of a colored product using a spectrophotometer.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[4]
In Vivo: Scopolamine-Induced Memory Impairment in Mice (Morris Water Maze)
-
Animal Model: Memory impairment is induced in mice by administering scopolamine, an anticholinergic drug.[6][7][8][9]
-
Compound Treatment: The test compounds (15b and 15j) are administered to the mice before the behavioral testing.
-
Morris Water Maze Test: This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (without the platform) are measured.[6][8]
-
Efficacy Assessment: An improvement in performance (e.g., shorter escape latency, more time in the target quadrant) in the compound-treated group compared to the scopolamine-only group indicates cognitive enhancement.[5]
References
- 1. 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacopa monniera Attenuates Scopolamine-Induced Impairment of Spatial Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Efficacy of Piperidine-1-sulfonamide Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, piperidine-1-sulfonamide derivatives have emerged as a noteworthy class of compounds with the potential to combat drug-resistant bacteria. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data to illuminate their antibacterial activity, mechanisms of action, and cytotoxic profiles. While comprehensive data against a wide array of human pathogens remains an active area of research, existing studies provide a strong foundation for future development.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound derivatives has been evaluated against various bacterial strains. A significant portion of the detailed structure-activity relationship (SAR) data comes from studies on plant pathogenic bacteria, which can offer valuable insights for development against human pathogens. Below is a summary of the in vitro activity of a series of novel sulfanilamide derivatives containing a piperidine moiety against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1][2][3][4]
Table 1: In Vitro Antibacterial Activities of this compound Derivatives Against Xanthomonas spp. [1][4]
| Compound ID | R Group (Substitution on Benzene Ring) | EC50 (µg/mL) against Xoo | EC50 (µg/mL) against Xac |
| A8 | 3-Br | 6.84 | 4.74 |
| A10 | 2-CF3 | 2.65 | 4.92 |
| A19 | 4-CH3 | 3.62 | 12.71 |
| A3 | 4-F | 4.69 | 7.90 |
| A6 | 4-Cl | 3.80 | 7.49 |
| A9 | 4-Br | 5.16 | 7.04 |
| A12 | 4-CF3 | 5.95 | 6.76 |
| A15 | 4-NO2 | 4.73 | 7.29 |
| A16 | 4-CN | 4.98 | 6.81 |
| C4 | (Structure not fully specified in abstract) | 2.02 | - |
| Bismerthiazol (Control) | - | 42.38 | 110.54 |
| Thiodiazole Copper (Control) | - | 64.50 | 121.40 |
| Sulfadiazine (Control) | - | >150 | >150 |
Data extracted from a study on sulfanilamide derivatives containing piperidine fragments.[1][4] The EC50 values represent the concentration required to inhibit 50% of bacterial growth.
In the broader context of sulfonamides against clinically relevant human pathogens, various derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). While not all of these are piperidine-1-sulfonamides, the data provides a benchmark for the potential of the sulfonamide scaffold.
Table 2: MIC Values of Various Sulfonamide Derivatives Against MRSA [5][6]
| Compound Type | Specific Derivative/Scaffold | MIC (µg/mL) against MRSA |
| Sulfonamide-based aminophosphonates | Emodin conjugates | From 16 |
| N-[4-(thiophen-2-yl)thiazol-2-yl]benzenesulfonamides | para-Iodo substituted | 1 |
| N-[4-(thiophen-2-yl)thiazol-2-yl]benzenesulfonamides | para-Phenyl substituted | 2.5 |
| N-[4-(thiophen-2-yl)thiazol-2-yl]benzenesulfonamides | para-tert-Butyl substituted | 6.25 |
| 2-aminothiazole and oxime hybrids | Various sulfonamide scaffolds | 1–64 |
| Sulfadiazine (Control) | - | ≥200 |
| Sulfathiazole (Control) | - | ≥200 |
Cytotoxicity Profile
The evaluation of cytotoxicity against mammalian cell lines is crucial for determining the therapeutic potential of new antibacterial agents. While specific data for many this compound derivatives is limited, studies on other novel sulfonamides provide an indication of their potential toxicity.
Table 3: Cytotoxicity of Novel Sulfonamide Derivatives Against Human Cancer Cell Lines [7]
| Compound Class | Cell Line | IC50 (µM) |
| Novel Sulfonamides | MDA-MB-468 (Breast Cancer) | < 30 |
| MCF-7 (Breast Cancer) | < 128 | |
| HeLa (Cervical Cancer) | < 360 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a common procedure:
-
Preparation of Reagents : A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation : Each well is inoculated with the bacterial suspension. The plate includes a positive control (bacteria without compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
Data Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and thus cell viability.
-
Cell Seeding : Mammalian cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value is calculated.
Mechanism of Action and Signaling Pathways
Sulfonamides traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[8][9][10] This pathway is essential for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.
Interestingly, for some novel this compound derivatives, a dual mechanism of action has been proposed. In addition to DHPS inhibition, these compounds may also cause irreversible damage to the bacterial cell membrane.[1][2][3][4]
Below is a diagram illustrating the classical sulfonamide mechanism of action and the proposed dual mechanism.
Caption: Proposed dual mechanism of action for this compound derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.
Caption: General workflow for the development of this compound antibacterials.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds in the fight against drug-resistant bacteria. The available data, particularly the detailed SAR studies against Xanthomonas species, highlight their potential and provide a roadmap for further optimization. The proposed dual mechanism of action—inhibiting the essential folate pathway while also damaging the bacterial cell membrane—is particularly advantageous as it may reduce the likelihood of resistance development.
However, a significant gap remains in the literature regarding the efficacy of these specific derivatives against a broad panel of clinically important, drug-resistant human pathogens such as MRSA, VRE, and CRE. Future research should focus on:
-
Systematic screening of existing and novel this compound libraries against a diverse range of drug-resistant human pathogens.
-
Detailed mechanistic studies to confirm the dual-action hypothesis in these pathogens.
-
In vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.
-
Optimization of the scaffold to enhance potency against human pathogens while minimizing toxicity to mammalian cells.
By addressing these key areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for a new generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Piperidine-1-sulfonamide with commercial bactericides
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the bactericidal efficacy of Piperidine-1-sulfonamide against leading commercial bactericides. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in antibacterial research.
Executive Summary
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Sulfonamide derivatives, a long-standing class of synthetic antimicrobials, continue to be a focal point of research due to their well-established mechanism of action and potential for chemical modification. This guide focuses on this compound, a representative of the sulfonamide class, and compares its potential efficacy with that of widely used commercial bactericides: Ciprofloxacin (a fluoroquinolone), Gentamicin (an aminoglycoside), and Amoxicillin (a β-lactam).
While direct experimental data for the unsubsituted this compound against clinical isolates is limited in publicly available literature, this comparison utilizes data from closely related sulfonamide derivatives to provide a representative performance profile. The data presented herein is aggregated from multiple studies to ensure a robust comparative analysis.
Performance Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of a drug's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the MIC values of this compound (represented by a relevant sulfonamide derivative) and commercial bactericides against two common and clinically significant bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Table 1: Comparative MIC Values against Staphylococcus aureus ATCC 29213
| Compound | Class | MIC (µg/mL) |
| Sulfonamide Derivative (as proxy) | Sulfonamide | 32 - 128[1] |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 0.5[2][3][4] |
| Gentamicin | Aminoglycoside | 0.25 - 0.5[5] |
| Amoxicillin | β-lactam | 0.25[6] |
Table 2: Comparative MIC Values against Escherichia coli ATCC 25922
| Compound | Class | MIC (µg/mL) |
| Sulfonamide Derivative (as proxy) | Sulfonamide | ≥128 |
| Ciprofloxacin | Fluoroquinolone | 0.004 - 0.015[7][8] |
| Gentamicin | Aminoglycoside | 0.5[9] |
| Amoxicillin | β-lactam | 2.0 - 8.0[10][11] |
Note: The MIC values for the sulfonamide derivative are based on studies of related compounds and serve as an estimate for this compound. MIC values for commercial bactericides are sourced from multiple studies using the specified ATCC strains.
Experimental Protocols
The MIC data presented in this guide are primarily derived from studies employing the broth microdilution method, a standardized and widely accepted technique for determining antimicrobial susceptibility.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agents:
-
Stock solutions of the test compounds (this compound and commercial bactericides) are prepared in an appropriate solvent.
-
Serial two-fold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.
2. Inoculum Preparation:
-
A standardized inoculum of the bacterial strain (S. aureus ATCC 29213 or E. coli ATCC 25922) is prepared from an 18-24 hour agar plate culture.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action is crucial for drug development and for predicting potential synergistic or antagonistic effects. The bactericidal activity of this compound and the compared commercial agents target distinct cellular pathways.
This compound (Sulfonamide Class)
Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[12] This enzyme is essential for the synthesis of folic acid in bacteria, a critical component for the production of nucleic acids and amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication. Human cells are not affected as they obtain folic acid from their diet.
Commercial Bactericides
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to breaks in the bacterial DNA and ultimately cell death.
-
Gentamicin (Aminoglycoside): Gentamicin is a bactericidal antibiotic that binds to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of mRNA, leading to the production of non-functional or toxic proteins and disruption of the cell membrane.
-
Amoxicillin (β-lactam): Amoxicillin belongs to the β-lactam class of antibiotics. It inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). This action prevents the cross-linking of peptidoglycan chains, which are essential components of the cell wall, leading to cell lysis and death.
Experimental Workflow
The process of evaluating and comparing the bactericidal efficacy of these compounds follows a standardized workflow, from initial compound preparation to data analysis.
Conclusion
This comparative guide indicates that while this compound, as represented by related sulfonamide derivatives, shows antibacterial activity, its potency against the tested strains of S. aureus and E. coli is considerably lower than that of the commercial bactericides Ciprofloxacin, Gentamicin, and Amoxicillin. The established mechanisms of action for the commercial agents, which target critical and distinct bacterial processes, contribute to their high efficacy.
Further research into novel sulfonamide derivatives is warranted to explore modifications that could enhance their bactericidal activity and broaden their spectrum. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of antibacterial drug discovery.
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 8. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piperidine-1-sulfonamide and Related Compounds on Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of piperidine-1-sulfonamide and structurally related sulfonamide-based inhibitors against a panel of enzymes. Due to the limited publicly available data on the specific inhibitory activity of this compound, this document focuses on the broader class of piperidine and aromatic sulfonamides to infer potential cross-reactivity and off-target effects. The information herein is intended to guide researchers in evaluating the selectivity and potential therapeutic applications of this class of compounds.
Executive Summary
Sulfonamides are a well-established class of pharmacophores known to interact with a variety of enzymes, most notably carbonic anhydrases and dihydropteroate synthase. The inclusion of a piperidine moiety can influence the physicochemical properties and target specificity of these inhibitors. This guide presents quantitative data on the inhibitory potency of various piperidine and aromatic sulfonamides against several key enzymes, details the experimental protocols used to determine this activity, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Cross-Reactivity of Sulfonamide-Based Inhibitors
The following tables summarize the inhibitory activity (Kᵢ and IC₅₀ values) of various sulfonamide derivatives against different enzyme classes. It is important to note that direct inhibitory data for this compound was not found in the reviewed literature. The presented data for related compounds can, however, provide insights into potential cross-reactivity.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Aromatic and Piperidine Sulfonamides
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| Acetazolamide (Standard Inhibitor) | hCA I | 19.92 nM[1] |
| Acetazolamide (Standard Inhibitor) | hCA II | - |
| Acetazolamide (Standard Inhibitor) | hCA IX | - |
| Acetazolamide (Standard Inhibitor) | hCA XII | - |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative (Compound 6) | hCA II | 3.7 nM[2] |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative (Compound 16) | hCA IX | 0.8 nM[2] |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative (Compound 20) | hCA IX | 0.9 nM[2] |
| N-(sulfapyridine)-p-hydroxybenzamide (Compound 7d) | hCA I | 2.62 nM[1] |
| N-(sulfamethazine)-3,4,5-triacetoxybenzamide (Compound 6c) | hCA II | 5.74 nM[1] |
| Benzolamide | BpsCAβ | 185 nM[3] |
| Methazolamide | BpsCAβ | 185 nM[3] |
| Ethoxzolamide | BpsCAβ | Micromolar range[3] |
| Dorzolamide | BpsCAβ | Micromolar range[3] |
| Brinzolamide | BpsCAβ | Micromolar range[3] |
Table 2: Inhibition of Other Enzymes by Piperidine and Sulfonamide Derivatives
| Compound Class | Target Enzyme | Potency (IC₅₀ / EC₅₀) | Reference |
| Piperazine Sulfonamides | BACE1 | Potent inhibition leading to Aβ₄₀ reduction in vivo | [4] |
| Piperidine N-arylsulfonamides | γ-Secretase | Orally active in lowering Aβ levels in mice | [5] |
| Sulfanilamide derivatives with piperidine | Dihydropteroate Synthase (DHPS) from Xanthomonas oryzae | EC₅₀ ranging from 2.65 to 11.83 µg/mL | [6] |
| N-(4-(benzyloxy)phenyl)this compound scaffold | Androgen Receptor (mutant) | Effective suppression of resistant prostate cancer cell proliferation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of enzyme inhibition data. Below are representative protocols for assays commonly used to evaluate sulfonamide inhibitors.
Carbonic Anhydrase Inhibition Assay
This assay is based on the stopped-flow method for measuring the CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase (e.g., hCA I, hCA II)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Phenol red indicator
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
All solutions are pre-incubated at a constant temperature (e.g., 25°C).
-
The enzyme solution is prepared in the buffer.
-
The CO₂ substrate solution is prepared by bubbling CO₂ gas into chilled, deionized water.
-
The indicator solution (phenol red) is added to the buffer.
-
Equal volumes of the enzyme/inhibitor mixture and the CO₂ substrate solution are rapidly mixed in the stopped-flow instrument.
-
The change in absorbance of the phenol red indicator is monitored over time at its λ_max (e.g., 557 nm) as the pH decreases due to the formation of carbonic acid.
-
The initial rates of the reaction are calculated for different inhibitor concentrations.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This antibacterial assay is a whole-cell assay that measures the effect of inhibitors on bacterial growth, which is dependent on DHPS activity.
Materials:
-
Bacterial strain (e.g., Xanthomonas oryzae)
-
Liquid growth medium (e.g., Luria-Bertani broth)
-
Test inhibitor (e.g., this compound derivative)
-
Positive control (e.g., a known sulfonamide antibiotic)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
A bacterial suspension is prepared and its optical density (OD) is adjusted to a standard value.
-
The test inhibitor is serially diluted in the growth medium in the wells of a 96-well plate.
-
The bacterial suspension is added to each well.
-
The plates are incubated at an optimal temperature for bacterial growth (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
The optical density at 600 nm (OD₆₀₀) is measured for each well using a plate reader.
-
The percentage of growth inhibition is calculated relative to the untreated control.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts in enzyme inhibition and experimental design.
Caption: Competitive inhibition of an enzyme by a sulfonamide inhibitor.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)this compound Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Piperidine-1-sulfonamide in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of key experimental approaches for validating the target engagement of a hypothetical kinase inhibitor, Piperidine-1-sulfonamide. We will compare its performance with established kinase inhibitors, Dasatinib and Crizotinib, using supporting experimental data and detailed protocols.
In this guide, we will explore two powerful techniques for confirming and characterizing target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and Kinome Profiling. CETSA provides direct evidence of a compound binding to its target protein by measuring changes in the protein's thermal stability. Kinome profiling, on the other hand, offers a broader view of a compound's selectivity by assessing its interaction with a wide range of kinases.
Comparative Analysis of Target Engagement
To illustrate the validation process, we present a hypothetical scenario where this compound is evaluated alongside the well-characterized multi-kinase inhibitor Dasatinib and the ALK inhibitor Crizotinib.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to a protein stabilizes it against heat-induced denaturation. This stabilization results in a shift in the protein's melting temperature (Tm), which can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Hypothetical Comparative CETSA Data:
| Compound | Target Kinase | Cell Line | Concentration | Temperature Shift (ΔTm) (°C) |
| This compound | Target Kinase A | HEK293 | 10 µM | +4.2 |
| Dasatinib | BRAF | K-562 | 20 µM | Significant Stabilization[1][2] |
| Crizotinib | ALK | SupM2 | 50 nM | Stabilization Observed[3][4] |
| Vehicle (DMSO) | Target Kinase A | HEK293 | 0.1% | No Shift |
Kinome Profiling for Selectivity Assessment
While CETSA confirms engagement with a specific target, it is crucial to understand the broader selectivity profile of a compound. Kinome profiling assays assess the binding of a compound to a large panel of kinases, providing a comprehensive overview of its on-target and off-target activities.
Hypothetical Kinome Profiling Data (% Inhibition at 1 µM):
| Kinase Family | This compound | Dasatinib[5][6][7] | Staurosporine[1][8][9] |
| TK | Target Kinase A: 95% | ABL1: 99%, SRC: 98% | FLT3: 99%, KIT: 98% |
| Kinase B: 25% | LCK: 95%, YES1: 94% | PDGFRB: 97%, VEGFR2: 96% | |
| STE | Kinase C: 10% | MAP2K5: 85% | MAP4K2: 92% |
| AGC | Kinase D: 5% | ROCK1: 70% | ROCK1: 99%, ROCK2: 99% |
| CAMK | Kinase E: <5% | CAMK2A: 60% | CAMKK1: 99%, CAMKK2: 99% |
| Other | Kinase F: <5% | DDR1: 90% | SLK: 99%, LOK: 99% |
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines the steps for performing a CETSA experiment to determine the thermal stabilization of a target protein upon compound binding in intact cells.[10]
1. Cell Culture and Treatment:
- Culture a relevant cell line to approximately 80% confluency.
- Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[10]
2. Cell Harvesting and Heat Treatment:
- Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cells in PBS containing a protease inhibitor cocktail.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[10]
3. Cell Lysis and Fractionation:
- Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[10]
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the denatured, aggregated protein pellet.[10]
4. Protein Quantification and Western Blot Analysis:
- Carefully collect the supernatant.
- Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay).
- Normalize the protein concentrations of all samples.
- Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with a primary antibody specific for the target protein.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
5. Data Analysis:
- Quantify the band intensities for the target protein at each temperature.
- Normalize the intensity of each band to the unheated control.
- Plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves. The shift between the curves (ΔTm) indicates the degree of stabilization.
General Protocol for Kinome Profiling by Mass Spectrometry
This protocol provides a general workflow for identifying the kinase targets of a compound using a chemical proteomics approach coupled with mass spectrometry.
1. Cell Lysate Preparation:
- Grow cells to a high density and harvest.
- Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove cell debris.
2. Affinity Purification of Kinases:
- Prepare an affinity matrix by immobilizing a broad-spectrum kinase inhibitor or an ATP analog to beads.
- Incubate the cell lysate with the affinity matrix to capture a significant portion of the cellular kinome.
- Wash the beads extensively to remove non-specifically bound proteins.
3. Competitive Elution:
- Elute the bound kinases from the affinity matrix by incubating with an excess of this compound, a known competitor compound, or a denaturing solution.
- Collect the eluate containing the kinases that interact with the test compound.
4. Sample Preparation for Mass Spectrometry:
- Perform in-solution or in-gel tryptic digestion of the eluted proteins.
- Desalt the resulting peptides using a C18 column.
5. LC-MS/MS Analysis:
- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
- The mass spectrometer will fragment the peptides and generate fragmentation spectra.
6. Data Analysis:
- Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.
- Use label-free or label-based quantification methods to determine the relative abundance of each identified kinase in the compound-treated sample compared to a control.
- Kinases that are significantly less abundant in the eluate from the compound-treated sample are considered potential targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Piperidine-1-sulfonamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Piperidine-1-sulfonamide, aligning with general laboratory chemical waste regulations.
Immediate Safety and Disposal Protocols
This compound is classified as a hazardous substance, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1] Adherence to strict disposal protocols is crucial. The primary recommended method of disposal is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize harmful emissions.[2] Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key data regarding this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Prohibited Disposal | Do not contaminate water, foodstuffs, feed or seed. Do not discharge to sewer systems. | [2] |
Detailed Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting, in accordance with general hazardous waste guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4][5]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent paper), must be treated as hazardous chemical waste.[6][7]
-
Segregate Incompatibles: Store waste containers of this compound separately from incompatible materials, such as strong acids and bases, to prevent violent reactions.[8]
Step 2: Container Management
-
Select Appropriate Containers: Use only compatible, leak-proof containers with screw-on caps for waste collection.[4][6] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6][9]
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray, to contain any potential leaks or spills. The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[6]
Step 3: Labeling
-
Affix Hazardous Waste Tag: As soon as waste is generated, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3][6]
-
Complete Information: The label must include the full chemical name "this compound," the quantity of waste, the date of generation, the place of origin (department and room number), and the principal investigator's name and contact information.[3] Abbreviations and chemical formulas are not permissible.[3]
-
Indicate Hazards: Mark the appropriate hazard pictograms on the label corresponding to the information in the Safety Data Sheet (SDS).[3]
Step 4: Storage
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.[8] This area should be under the direct supervision of laboratory personnel.[4]
-
Time and Quantity Limits: Be aware of and adhere to the time and quantity limits for hazardous waste storage as mandated by regulations and institutional policies (e.g., waste must be collected within 90 days).[6]
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Chemically contaminated solid waste, such as gloves and absorbent paper, should be double-bagged in clear plastic bags, sealed, and labeled with their contents on a hazardous waste tag.[6]
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[7][9] The rinsate must be collected and disposed of as hazardous waste.[7][9] After triple-rinsing, deface the original label and the container may then be disposed of as regular trash, though institutional policies may vary.[7][9]
Step 6: Arranging for Pickup and Disposal
-
Contact EHS: Follow your institution's procedures to request a hazardous waste pickup from the EHS office or equivalent department.[3][7]
-
Documentation: Complete any required hazardous waste information forms, accurately listing all chemical constituents and their quantities.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. pfw.edu [pfw.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Piperidine-1-sulfonamide
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Piperidine-1-sulfonamide. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Researchers, scientists, and drug development professionals are routinely exposed to various chemical compounds. Among these, this compound requires stringent handling protocols due to its potential health hazards. This guide offers a procedural, step-by-step approach to its safe use, from initial handling to final disposal, ensuring that your work can proceed without compromising safety.
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is classified with specific health risks that necessitate the use of appropriate personal protective equipment.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[2] Therefore, a comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene preferred).[3] Double gloving is recommended.[4] | To prevent skin contact and irritation.[2] The outer glove should be removed and disposed of as hazardous waste after handling. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[3][5] | To protect against splashes and dust, preventing serious eye irritation.[2] |
| Skin and Body Protection | Disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[3][4] | To protect the skin from accidental spills and contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or dust is generated, an N-95 or higher-rated respirator is necessary.[5] | To prevent inhalation of the powder, which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a certified chemical fume hood.
-
Verify that the fume hood is functioning correctly.
-
Prepare all necessary equipment (spatulas, weighing paper, glassware) and place them inside the fume hood before handling the chemical.
-
Have a designated and clearly labeled hazardous waste container ready for solid and liquid waste.[6]
2. Donning Personal Protective Equipment:
-
Wash hands thoroughly before putting on any PPE.[4]
-
Don inner gloves, followed by a disposable gown, ensuring the cuffs of the gown are tucked into the inner gloves.
-
Don outer gloves, pulling them over the cuffs of the gown.
-
Finally, put on safety goggles or a face shield.
3. Weighing and Dispensing:
-
Perform all manipulations of solid this compound within the chemical fume hood to minimize inhalation exposure.
-
Handle the container with care to avoid generating dust.
-
Use a clean spatula to transfer the desired amount of the chemical onto weighing paper or into a suitable container.
-
Close the primary container tightly immediately after use.
4. Experimental Use:
-
When dissolving or reacting this compound, add it slowly to the solvent or reaction mixture to avoid splashing.
-
Maintain constant vigilance and awareness of the chemical's location and state.
5. Decontamination and Doffing PPE:
-
After completing the experimental work, decontaminate any surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the gown, turning it inside out as you do, and dispose of it in the hazardous waste container.
-
Remove safety goggles and clean them according to laboratory procedures.
-
Remove inner gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | All solid waste contaminated with this compound, including weighing paper, gloves, gowns, and any unreacted chemical, must be collected in a clearly labeled, sealed hazardous waste container.[6] |
| Liquid Waste | Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids.[6] Do not mix with incompatible waste streams. |
Disposal Procedure:
-
All waste containers must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through a licensed chemical waste management company in accordance with local, regional, and national regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes.[7][8] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7][8] Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area.[6] Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material.[9] Carefully scoop the material into a labeled hazardous waste container.[6] Ventilate the area and decontaminate the spill site. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.fr [fishersci.fr]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
